trans-4-Decen-1-al chemical properties and structure
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Author: BenchChem Technical Support Team. Date: February 2026
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The Biological Role of trans-4-Decen-1-al in Insect Communication: A Technical Guide
An In-Depth Technical Guide on the Biological Role of trans-4-Decen-1-al in Insect Communication. Executive Summary trans-4-Decen-1-al (t4-10Ald) is a potent unsaturated aldehyde often overshadowed by its structural isom...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Biological Role of trans-4-Decen-1-al in Insect Communication.
Executive Summary
trans-4-Decen-1-al (t4-10Ald) is a potent unsaturated aldehyde often overshadowed by its structural isomer, trans-2-decenal (a major defensive allomone in Pentatomidae). However, t4-10Ald occupies a distinct and critical niche in insect chemical ecology. Unlike the "warning" signal of the 2-isomer, t4-10Ald functions primarily as a kairomone and specific olfactory cue associated with host plant volatiles (e.g., Coriandrum sativum, Citrus spp.) and, at higher concentrations, as a spatial repellent.
This guide dissects the molecular mechanisms of t4-10Ald detection, its divergent role from defensive aldehydes, and its application in "push-pull" pest management strategies. It provides validated protocols for its isolation and electrophysiological assessment, serving as a blueprint for incorporating this compound into next-generation behavior-modifying agrochemicals.
Chemical Ecology & Biosynthesis
Structural Distinction & Stability
The biological activity of decenals is strictly governed by the position of the double bond.
** trans-4-Decen-1-al:** Non-conjugated; "green/citrus" odor profile; significantly different binding affinity to Odorant Receptors (ORs) due to flexible alkyl chain spacing between the carbonyl and the alkene.
Biosynthetic Pathway
In both plants (producers) and insects (sequesters/producers), t4-10Ald is derived from the oxidative cleavage of unsaturated fatty acids.
Mechanism:
Precursor: Linoleic acid (C18:2) is the primary substrate.
Oxygenation: Lipoxygenases (LOX) introduce a hydroperoxide group at specific carbons.
Cleavage: Hydroperoxide lyases (HPL) cleave the C-C bond to yield C10 aldehydes.
Isomerization: Isomerases adjust the double bond position (cis-to-trans or position shift) to yield the specific trans-4 isomer.
Figure 1: Enzymatic cascade for the production of trans-4-decenal from fatty acid precursors. Note the critical role of isomerases in defining the double bond position.
Functional Role in Insect Communication
The "Green" Signal (Kairomone)
For frugivorous and folivorous insects (e.g., Drosophila melanogaster, Ceratitis capitata), t4-10Ald acts as a long-range attractant signaling fresh host resources. It is a key component of the "green leaf volatile" (GLV) background but is distinct enough to signal specific citrus or herb profiles.
The Repellent (Allomone)
In hematophagous insects like Triatoma infestans (Kissing bugs), t4-10Ald (found in Tagetes oil) acts as a repellent. This duality—attractant for herbivores, repellent for vectors—suggests evolutionary divergence in receptor tuning.
Table 1: Biological Activity Profile of trans-4-Decenal
Insect Order
Species
Role
Behavioral Outcome
Reference
Diptera
Drosophila melanogaster
Kairomone
Attraction (Host seeking)
[1]
Diptera
Ceratitis capitata
Kairomone
Attraction (Mating/Feeding)
[2]
Hemiptera
Triatoma infestans
Allomone
Repellency (Spatial avoidance)
[3]
Hemiptera
Halyomorpha halys
Minor Component
Secondary defensive signal
[4]
Mechanisms of Action: Olfactory Reception[1][2]
Unlike mammalian olfaction (GPCR-cAMP), insect olfaction relies on Odorant Receptor (OR) - Orco heteromers that function as ligand-gated ion channels.
Receptor Tuning & Ligand Discrimination
Aldehyde receptors in insects (e.g., Or43a, Or85a in Drosophila) are broadly tuned but highly sensitive to chain length and saturation.
Binding Pocket: The trans-4 double bond creates a "kink" in the hydrophobic tail.
Discrimination: The receptor distinguishes t4-10Ald from t2-10Ald based on the steric fit of this kink. The 2-isomer (conjugated) is planar near the headgroup; the 4-isomer is flexible.
Signal Transduction: Binding causes a conformational shift in the OrX subunit, opening the non-selective cation channel (Orco), leading to Ca²⁺ influx and depolarization.
Figure 2: Olfactory signal transduction pathway. The ligand binds to the specific OrX, triggering the Orco ion channel complex.
Analytical Methodologies
To study t4-10Ald, one must separate it from its isomers. Standard GC columns often co-elute isomers; specialized protocols are required.
This couples chemical separation with biological detection.
Column: Use a polar column (e.g., DB-WAX or HP-INNOWAX ) to separate trans-2 and trans-4 isomers.
Validation:trans-4-decenal typically elutes beforetrans-2-decenal on polar phases due to lower polarity (lack of conjugation).
EAD Setup:
Excise antenna of target insect.
Mount between two glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire).
Amplify signal (10x) and filter (DC to 1 kHz).
Correlation: A peak in the FID (Flame Ionization Detector) coincident with a voltage drop in the EAD indicates biological activity.
Applications in Pest Management
"Push-Pull" Strategy
trans-4-Decenal can be engineered into integrated pest management (IPM) systems.
The Pull (Attractant): For citrus pests, formulate t4-10Ald in slow-release dispensers (e.g., rubber septa) to mimic host trees, drawing pests into traps.
The Push (Repellent): For hematophagous bugs, impregnate netting with high-load t4-10Ald (synergized with Tagetes oil) to create a spatial barrier.
High-Throughput Screening (HTS)
Use t4-10Ald as a standard ligand to "de-orphan" (identify ligands for) unknown receptors in genomic studies. Its specific structural features make it an excellent probe for mapping the "aldehyde space" of insect olfactory systems.
References
Stensmyr, M. C., et al. (2003). Insect Olfaction: New Peptides and Old Receptors. Max Planck Institute for Chemical Ecology . Link
Amar-Zrihen, N., et al. (2011).[1][2] Food Volatile Compounds Facilitating HII Mesophase Formation: Solubilization and Stability. Journal of Agricultural and Food Chemistry . Link
Triveni Chemicals. (2024). Trans-4-Decenal Technical Data Sheet & Insect Repellent Applications. Triveni Chemicals Industrial Report . Link
Bedoukian Research. (2023). Trans-4-Decenal: Flavor and Fragrance Ingredient Specifications. Bedoukian Research Inc . Link
Fragrance Conservatory. (2025). Trans-4-Decenal: Occurrence in Nature and Safety Assessment. Fragrance Conservatory . Link
) is a mono-unsaturated aldehyde identified as a potent volatile organic compound (VOC) within the vegetative tissues of Coriandrum sativum (Cilantro). Unlike the dominant terpene linalool found in coriander seeds, this aldehyde contributes significantly to the "fatty," "citrus," and controversial "soapy" organoleptic profile of the leaves. This guide provides a technical deep-dive into its physicochemical stability, biosynthetic origins via the lipoxygenase pathway, and its emerging potential in antimicrobial therapeutics and chemosensory research (specifically OR6A2 receptor interaction).
Part 1: Chemical Identity & Physicochemical Properties
trans-4-Decen-1-al is structurally distinct from the more common
-unsaturated aldehydes (like trans-2-decenal) due to the position of the double bond at Carbon-4. This unconjugated structure impacts its reactivity and olfactory threshold.
Table 1: Physicochemical Profile of trans-4-Decen-1-al
Prone to oxidation to trans-4-decenoic acid; forms Schiff bases with amines.
Solubility
Ethanol, Hexane, Oils
Requires emulsification (e.g., Tween 80) for aqueous biological assays.
Part 2: Biosynthetic Origin
The generation of C10 aldehydes in Coriandrum sativum leaves is primarily driven by the enzymatic oxidation of membrane fatty acids. Unlike terpenes which are synthesized via the DXP/MEP pathway, trans-4-decen-1-al arises from the Lipoxygenase (LOX) Pathway .
Substrate Release: Acyl hydrolases release free fatty acids (Linoleic/Linolenic acid) from membrane phospholipids during tissue disruption or stress.
Oxygenation: Lipoxygenases (LOX) catalyze the dioxygenation of these fatty acids to form hydroperoxides (HPODs/HPOTs).
Cleavage: Hydroperoxide lyases (HPL) cleave these intermediates. While standard HPL activity yields C6 "green" volatiles, specific isomerase or chain-shortening activities in Apiaceae species lead to C10 aldehyde accumulation.
Diagram 1: Biosynthetic Pathway of Aliphatic Aldehydes in Coriander
Caption: Enzymatic cascade from membrane lipids to volatile aldehydes. Note the divergence to alcohol or acid forms, which alters bioactivity.
Part 3: Analytical Methodology (HS-SPME-GC-MS)
Quantifying trans-4-decen-1-al requires preventing thermal degradation and solvent interference. Headspace Solid-Phase Microextraction (HS-SPME) is the mandatory protocol for high-fidelity profiling.
Experimental Protocol: HS-SPME-GC-MS
Objective: Isolate trans-4-decen-1-al from fresh Coriandrum sativum leaves without solvent extraction artifacts.
Sample Preparation:
Cryogenically grind 1.0 g of fresh leaves (liquid
) to halt enzymatic activity immediately.
Transfer to a 20 mL headspace vial containing 2 mL saturated NaCl solution (salting-out effect increases VOC volatility).
Add 10 µL of Internal Standard (e.g., 2-heptanone) for quantitation.
SPME Extraction:
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Rationale: The bipolar nature of this triple-phase fiber captures both non-polar terpenes and polar aldehydes.
Equilibration: 15 mins at 50°C (agitation at 250 rpm).
Extraction: Expose fiber to headspace for 30 mins at 50°C.
GC-MS Parameters:
Desorption: 3 mins at 250°C (splitless mode).
Column: DB-WAX or HP-Innowax (60m x 0.25mm x 0.25µm). Rationale: Polar columns separate aldehyde isomers (trans-2 vs trans-4) better than non-polar HP-5 columns.
Oven Program: 40°C (3 min hold)
5°C/min 230°C (10 min hold).
Detection: MS (EI mode, 70 eV). Scan range 35–350 m/z.[4]
Diagram 2: Analytical Workflow
Caption: Optimized HS-SPME workflow maximizing recovery of labile aldehydes like trans-4-decen-1-al.
Part 4: Biological Activity & Pharmacological Potential
1. Chemosensory Genetics: The OR6A2 Receptor
The "soapy" taste of coriander is a genetic trait linked to the OR6A2 olfactory receptor gene.
Mechanism: OR6A2 encodes a receptor specialized for binding aliphatic aldehydes.
Interaction: trans-4-Decen-1-al (along with trans-2-decenal) acts as a ligand for this GPCR. Variants in the OR6A2 gene (SNP rs72921001) alter the binding affinity, causing certain individuals to perceive these aldehydes as "soap" or "stink bug" rather than "fresh/citrus."
Research Application: This molecule is a standard probe for mapping genetic polymorphisms in taste/smell perception studies.
) penetrates the bacterial phospholipid bilayer, increasing permeability and causing leakage of intracellular electrolytes (, ATP).
Nucleophilic Attack: The aldehyde carbonyl group interacts with sulfhydryl and amino groups of microbial proteins/enzymes, inhibiting metabolic function.
Efficacy: Studies suggest synergy with conventional antibiotics, potentially reversing resistance in MRSA or E. coli strains by compromising the cell envelope.
Part 5: References
Mewis, I., et al. (2016). Major signaling pathways in Coriandrum sativum L. mediated by volatile organic compounds. Journal of Agricultural and Food Chemistry.
Eriksson, N., et al. (2012). A genetic variant near olfactory receptor genes influences cilantro preference. Flavour.[5][6]
Potter, T. L. (1996). Essential oil composition of cilantro.[6][7][8][9] Journal of Agricultural and Food Chemistry.
PubChem. (n.d.). trans-4-Decenal Compound Summary. National Library of Medicine.
Deng, C., et al. (2003).[6] Rapid determination of volatile compounds in coriander by HS-SPME-GC-MS. Chromatographia.[6][7]
Technical Monograph: (E)-4-Decenal CAS Number: 65405-70-1 Synonyms: trans-4-Decen-1-al, (E)-Dec-4-enal[1][2][3][4] (E)-4-Decenal is a specific stereoisomer of the unconjugated unsaturated aldehyde 4-decenal.[1][2] Unlike...
(E)-4-Decenal is a specific stereoisomer of the unconjugated unsaturated aldehyde 4-decenal.[1][2] Unlike its conjugated counterparts (e.g., 2-decenal), the double bond in (E)-4-decenal is located at the
-position relative to the carbonyl group.[1][2] This structural isolation imparts unique reactivity and olfactory properties—specifically, a potent, diffusive citrus-like odor with fatty, waxy undertones.[1][2][5]
While historically valued in the flavor and fragrance industry for its ability to lift citrus profiles at trace levels (ppb range), (E)-4-decenal has gained critical importance in biomedical research.[1][2] It serves as a volatile organic compound (VOC) biomarker for lipid peroxidation and has been identified as a uremic toxin that accumulates in renal failure, actively transported by organic anion transporters (OATs).[2]
Physicochemical Profile
The following data represents the core physical constants for the pure (E)-isomer. Researchers should note that commercial "4-decenal" is often a mixture of isomers unless specified as CAS 65405-70-1.[1]
Property
Value
Notes
Molecular Formula
Molecular Weight
154.25 g/mol
Appearance
Colorless to pale yellow liquid
Oxidizes to yellow/brown upon air exposure
Boiling Point
90–100 °C @ 15 mmHg
~204 °C @ 760 mmHg (extrapolated)
Density
0.842 g/mL @ 25 °C
Refractive Index ()
1.442 – 1.446
Flash Point
78 °C (Closed Cup)
Flammable
Solubility
Insoluble in water; Soluble in EtOH, oils
Odor Threshold
~0.5 ppb (in water)
Extremely potent
Synthesis & Manufacturing: The Saucy-Marbet Route
Expert Insight: While simple oxidation of (E)-4-decen-1-ol is a viable lab-scale method, it requires a pure alcohol precursor which is expensive.[1][2] The industrial standard and most chemically elegant method for generating
-unsaturated aldehydes like (E)-4-decenal is the Saucy-Marbet rearrangement (a variant of the Claisen rearrangement).[1][2]
This reaction uses 1-octen-3-ol (a common mushroom alcohol) and ethyl vinyl ether.[1] The reaction is driven by heat and acid catalysis, proceeding through a [3,3]-sigmatropic rearrangement that naturally favors the trans (E) isomer due to the chair-like transition state minimizing 1,3-diaxial interactions.[1][2]
Vinyl Exchange: In a pressure vessel or reflux setup, combine 1-octen-3-ol and ethyl vinyl ether with the acid catalyst.[1][2]
Formation of Allyl Vinyl Ether: The alcohol undergoes transetherification to form the allyl vinyl ether intermediate.[1][2]
Rearrangement: Heat the mixture to 140–160°C. The intermediate undergoes a [3,3]-sigmatropic rearrangement. This shifts the double bond and extends the carbon chain by two units, creating the aldehyde functionality at C1 and the double bond at C4.[1][2]
Workup: Quench catalyst with sodium bicarbonate. Remove excess ethyl vinyl ether via rotary evaporation.[1]
Purification: Fractional distillation under reduced pressure is required to separate the (E) isomer from trace (Z) isomers, although the (E) selectivity is typically high (>90%).[1][2]
Reaction Pathway Visualization
Caption: The Saucy-Marbet rearrangement sequence converting 1-octen-3-ol to (E)-4-decenal via a concerted [3,3]-sigmatropic shift.[1][2]
To ensure scientific integrity, researchers must validate the stereochemistry.[1][2] The (E)-isomer is distinguished from the (Z)-isomer primarily by Nuclear Magnetic Resonance (NMR).[1]
1H NMR Validation Criteria (CDCl3, 400 MHz)
Aldehyde Proton (H1): Triplet (or broad singlet) at
Initiation: ROS (Reactive Oxygen Species) abstracts a hydrogen from the bis-allylic position of Linoleic Acid.[1][2]
Peroxidation: Oxygen addition forms 13-HPODE (Hydroperoxide).[1][2]
Cleavage: Homolytic
-scission of the hydroperoxide generates various aldehydes.[1][2] (E)-4-Decenal is a specific cleavage product often associated with the breakdown of 2,4-decadienal precursors or direct scission pathways.[1]
Clinical Relevance
Uremic Toxin: In Chronic Kidney Disease (CKD), (E)-4-decenal accumulates in plasma.[1][2] It is a substrate for OAT3 (Organic Anion Transporter 3) .[1] Inhibition of OAT3 prevents renal clearance, leading to toxicity.[1][2]
Lung Cancer VOC: Elevated levels of aldehydes, including decenal isomers, are detected in the exhaled breath of lung cancer patients, serving as a non-invasive screening target.[2]
Biomarker Pathway Diagram
Caption: Pathway of (E)-4-Decenal generation from Linoleic acid oxidation and its subsequent clinical relevance.[1][2]
Handling, Stability & Safety
Stability Warning: As an aldehyde, (E)-4-decenal is prone to autoxidation, converting to (E)-4-decenoic acid.[1][2] This degrades the odor profile (introducing sharp, acidic notes) and alters biological assay results.[2]
Storage Protocol:
Inert Atmosphere: Must be stored under Argon or Nitrogen.[1][2]
Temperature: Store at -20°C for long-term stability.
Stabilizers: Commercial samples often contain 0.1%
Sensitization: Potential skin sensitizer (common for aldehydes).[1][2]
Handling: Use nitrile gloves and work in a fume hood. The odor is tenacious and difficult to remove from clothing/skin.[1][2]
References
Chemical Identity & Properties: National Center for Biotechnology Information.[1][2] (2025).[1][2][8][9] PubChem Compound Summary for CID 5702654, (E)-4-Decenal. Retrieved from [Link]
Flavor & Fragrance Data: The Good Scents Company.[1][2] (2024).[1][2] (E)-4-decenal Information. Retrieved from [Link]
Synthesis (Saucy-Marbet): Marbet, R., & Saucy, G. (1967).[1][2] Über die Reaktion von Vinyläthern mit Allylalkoholen. Helvetica Chimica Acta.[1] (Classic mechanistic reference for vinyl ether rearrangement).[1][2]
Uremic Toxin Transport: Toxin and Toxin Target Database (T3DB).[1][2] (2024).[1][2] 4-Decenal Toxin Entry. Retrieved from [Link][1][2]
Lung Cancer Biomarkers: Fuchs, P., et al. (2010).[1][2] Breath gas aldehydes as biomarkers of lung cancer. International Journal of Cancer. (Establishes aldehydes as lipid peroxidation VOCs in breath).
Uremic Toxin Activity of 4-Decenal Isomers: Mechanisms, Detection, and Clinical Implications
Topic: Uremic Toxin Activity of 4-Decenal Isomers Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary While protein-bound uremic toxins like indoxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Uremic Toxin Activity of 4-Decenal Isomers
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While protein-bound uremic toxins like indoxyl sulfate and p-cresyl sulfate dominate nephrology literature, the class of Volatile Uremic Toxins (VUTs) remains a critical, under-researched driver of uremic syndrome. Among these, 4-Decenal (C₁₀H₁₈O) stands out as a potent lipid peroxidation (LPO) product derived specifically from arachidonic acid.
This guide dissects the distinct toxicological profiles of cis- and trans-4-decenal isomers. Unlike the conjugated aldehydes (e.g., 4-HNE) that primarily damage cells via Michael addition, 4-decenal exerts toxicity through Schiff base formation , mitochondrial aldehyde dehydrogenase (ALDH) saturation , and TRPA1 channel activation , contributing to uremic pruritus, fetor, and anorexia.
Chemical Identity & Isomeric Distinction
4-Decenal is a monounsaturated fatty aldehyde.[1][2] Its toxicity and biological behavior are dictated by its stereochemistry around the C4 double bond.
Feature
cis-4-Decenal ((Z)-4-Decenal)
trans-4-Decenal ((E)-4-Decenal)
CAS Number
21662-09-9
65405-70-1
Origin
Endogenous LPO of Arachidonic Acid; Plant metabolites
Thermal oxidation; Isomerization of cis form
Olfactory Profile
Sharp, citrus-like, "fresh" (threshold: ~0.5 ppb)
Fatty, fried, diffusive (threshold: ~0.1 ppb)
Uremic Relevance
Primary Marker: Accumulates in breath/blood of CKD patients.[1]
Secondary Marker: Artifact of analysis or advanced oxidation.
Reactivity
High steric accessibility for ALDH enzymes.
Lower enzymatic clearance rate.
Structural Nuance: The "Non-Conjugated" Factor
Unlike 4-Hydroxynonenal (4-HNE), 4-decenal is non-conjugated (the double bond is at C4, not C2).
Implication: It cannot undergo direct Michael addition with thiol groups (cysteine) on proteins.
Mechanism: Its primary protein reactivity is via Schiff base formation with amino groups (lysine residues), leading to protein cross-linking and function loss.
Pathophysiology: The Arachidonic Acid Cascade
4-Decenal does not appear randomly; it is a specific downstream product of oxidative stress acting on polyunsaturated fatty acids (PUFAs). In Chronic Kidney Disease (CKD), systemic inflammation drives this cascade.
Mechanism 1: Formation Pathway
The oxidation of Arachidonic Acid (C20:4 n-6) generates hydroperoxides. Cleavage of these intermediates yields 4-decenal.
Figure 1: The specific derivation of cis-4-decenal from arachidonic acid peroxidation under uremic oxidative stress.
Mechanism 2: The "Toxic Hit" (TRPA1 & Mitochondria)
Once accumulated due to reduced renal clearance and metabolic saturation, 4-decenal exerts systemic effects.
TRPA1 Activation (Pruritus & Pain): Aldehydes are potent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel on sensory neurons. 4-Decenal binding triggers calcium influx, mediating the intractable itch (uremic pruritus) and neuropathic pain common in ESRD.
Mitochondrial Uncoupling: 4-Decenal requires detoxification by mitochondrial Aldehyde Dehydrogenase 2 (ALDH2). In uremia, high aldehyde loads saturate ALDH2, leading to mitochondrial ROS production and bioenergetic failure in renal tubular cells.
Figure 2: Multi-system toxicity of 4-decenal involving sensory activation, metabolic inhibition, and protein modification.
Experimental Protocols
To validate 4-decenal activity, researchers must use methods that account for its volatility and specific reactivity.
Protocol A: Quantification via Headspace SPME-GC-MS
Standard liquid injection is unsuitable due to the compound's volatility.
Objective: Quantify cis-4-decenal in plasma or dialysate.
Sample Prep:
Transfer 2 mL of plasma into a 10 mL headspace vial.
Add 0.5 g NaCl (to enhance volatility via "salting out").
Add 10 µL of internal standard (e.g., d2-nonanal or 2-octanone).
Seal with a magnetic screw cap with PTFE/silicone septum.
SPME Extraction:
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – critical for broad aldehyde capture.
Incubation: 60°C for 20 minutes with agitation (500 rpm).
Extraction: Expose fiber to headspace for 30 minutes at 60°C.
GC-MS Analysis:
Column: DB-WAX or equivalent polar column (30m x 0.25mm) to separate isomers.
Injector: 250°C, splitless mode (desorb fiber for 3 mins).
Biosynthesis pathway of trans-4-Decen-1-al in yuzu
An In-Depth Technical Guide to the Biosynthesis of trans-4-Decen-1-al in Yuzu (Citrus junos) Abstract Trans-4-Decen-1-al is a potent C10 unsaturated aldehyde that contributes significantly to the characteristic fresh, ci...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biosynthesis of trans-4-Decen-1-al in Yuzu (Citrus junos)
Abstract
Trans-4-Decen-1-al is a potent C10 unsaturated aldehyde that contributes significantly to the characteristic fresh, citrus, and slightly fatty aroma of yuzu (Citrus junos).[1][2][3] While its presence is well-documented, the precise biosynthetic pathway responsible for its formation in yuzu remains an area of active investigation. This technical guide synthesizes current knowledge on plant fatty acid metabolism to propose a scientifically grounded biosynthetic pathway for trans-4-Decen-1-al. We delineate a multi-enzyme cascade beginning with common fatty acid precursors and detail the key enzymatic steps involving lipoxygenases (LOX) and hydroperoxide lyases (HPL). Furthermore, this guide provides robust, field-proven experimental protocols for researchers aiming to elucidate and validate this pathway, from volatile compound quantification to isotopic labeling and enzymatic assays. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to investigate and potentially engineer the production of this high-impact aroma compound.
Introduction: The Aromatic Signature of Yuzu
The yuzu fruit holds a unique position in the citrus family, prized not for its juice volume but for its intensely aromatic and complex fragrance.[4][5] This aroma is a composite of numerous volatile organic compounds (VOCs), with aldehydes forming a critical class that imparts the fresh, zesty top notes.[6][7] Among these, trans-4-Decen-1-al has been identified as a key character-impact compound, providing a distinctive orange, green, and fatty note that helps define the yuzu aroma profile.[8][9]
The biosynthesis of such aldehydes in plants is predominantly linked to the oxidative degradation of fatty acids.[10][11][12] This process, often part of the plant's defense or wound-response system, involves a cascade of enzymatic reactions that cleave long-chain fatty acids into smaller, more volatile fragments.[13][14] Understanding this pathway in yuzu is crucial not only for fundamental plant biochemistry but also for applications in the flavor, fragrance, and pharmaceutical industries, where natural and nature-identical compounds are in high demand.
Proposed Biosynthetic Pathway of trans-4-Decen-1-al
While the biosynthesis of C6 and C9 "green leaf volatiles" from C18 polyunsaturated fatty acids is well-characterized, the formation of a C10 aldehyde like trans-4-Decen-1-al requires a more specific series of events.[15] We propose a plausible pathway initiated from oleic acid (C18:1), a common fatty acid in plants. The pathway involves three critical enzymatic steps: hydroperoxidation, lyase-mediated cleavage, and isomerization.
Initiation by Lipoxygenase (LOX) : The pathway begins with the enzymatic oxidation of Oleic Acid (18:1) . A specific lipoxygenase enzyme catalyzes the introduction of a hydroperoxy group at the C-12 position, forming 12-hydroperoxy-cis-9-octadecenoic acid (12-HPOME) .
Cleavage by Hydroperoxide Lyase (HPL) : The unstable hydroperoxide intermediate is immediately cleaved by a hydroperoxide lyase, a specialized cytochrome P450 enzyme.[16] This enzyme catalyzes the scission of the carbon chain, likely at the C10-C11 or C11-C12 bond, to yield two fragments. Cleavage at the C10-C11 bond would release an 8-carbon oxo-acid and a 10-carbon aldehyde , hypothesized to be cis-2-Decen-1-al .
Isomerization : The final step involves an isomerase enzyme that catalyzes the migration of the double bond from the cis-2 position to the more stable trans-4 position, yielding the final product, trans-4-Decen-1-al .
This proposed sequence provides a chemically and biologically coherent route to the target molecule, grounded in established principles of fatty acid metabolism in plants.
Caption: A logical workflow for the experimental validation of the biosynthetic pathway.
Experimental Protocols
Protocol 4.1: Extraction and Quantification of Volatiles via Headspace SPME-GC-MS
Objective : To confirm the presence and quantify the concentration of trans-4-Decen-1-al in yuzu peel tissue.
Methodology :
Sample Preparation : Homogenize 1.0 g of fresh yuzu peel (flavedo) in liquid nitrogen. Transfer the resulting powder to a 20 mL headspace vial containing 5 mL of a saturated CaCl₂ solution to inhibit enzymatic activity. Add a known concentration of an internal standard (e.g., 4-methyl-2-pentanone).
Headspace Solid-Phase Microextraction (HS-SPME) : Equilibrate the vial at 40°C for 15 minutes. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes under agitation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : Desorb the fiber in the GC inlet at 250°C for 5 minutes. Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC Conditions : Oven program: initial 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min. Helium carrier gas at a constant flow of 1.0 mL/min.
MS Conditions : Electron ionization at 70 eV. Scan range: m/z 35-400.
Identification and Quantification : Identify trans-4-Decen-1-al by comparing its mass spectrum and retention index with an authentic standard. Quantify using the peak area ratio relative to the internal standard.
Protocol 4.2: Isotopic Labeling Studies with Stable Isotope Precursors
Objective : To trace the metabolic fate of presumed precursors into trans-4-Decen-1-al.
[17]* Methodology :
Precursor Preparation : Prepare feeding solutions of stable isotope-labeled precursors, such as [¹³C₁₈]-Oleic Acid and [¹³C₁₈]-Linoleic Acid, dissolved in a minimal amount of Tween 20 and diluted in a buffer.
Tissue Incubation : Cut fresh yuzu peel into small discs (approx. 5 mm diameter). Vacuum infiltrate the discs with the precursor solution for 5 minutes and then incubate them on moist filter paper in a sealed container for 4-24 hours.
Volatile Analysis : After incubation, perform HS-SPME-GC-MS analysis as described in Protocol 4.1.
Data Analysis : Analyze the mass spectra of the trans-4-Decen-1-al peak. Incorporation of the ¹³C label will result in a mass shift of the molecular ion (M⁺) and key fragment ions. A significant increase in the abundance of labeled ions compared to control samples (fed with unlabeled precursors) confirms the precursor-product relationship.
Protocol 4.3: In Vitro Enzyme Assays for HPL Activity
Objective : To demonstrate that protein extracts from yuzu peel can convert fatty acid hydroperoxides into aldehydes.
Methodology :
Protein Extraction : Homogenize 5 g of yuzu peel in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.0, 1 mM EDTA, 5 mM DTT, and 10% w/v polyvinylpolypyrrolidone). Centrifuge at 15,000 x g for 20 minutes at 4°C. Use the supernatant as the crude enzyme extract.
Substrate Preparation : Synthesize the 12-HPOME substrate by incubating oleic acid with a commercial lipoxygenase (e.g., from soybean). Purify the hydroperoxide using solid-phase extraction.
Enzyme Reaction : Combine 100 µL of the crude enzyme extract with 900 µL of reaction buffer containing the 12-HPOME substrate (final concentration ~100 µM). Incubate at 30°C for 10-30 minutes.
Product Analysis : Stop the reaction by adding a quenching solution. Analyze the headspace of the reaction vial for the production of C10 aldehydes using HS-SPME-GC-MS. A significant increase in aldehyde production compared to boiled-enzyme controls confirms HPL activity.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The table below illustrates a typical dataset from a developmental study of yuzu fruit, which can provide correlational evidence for the involvement of certain pathways during ripening.
Fruit Developmental Stage
trans-4-Decen-1-al (ng/g FW)
Oleic Acid (mg/g FW)
Putative HPL Gene Expression (Relative Units)
Young Green
15.2 ± 2.1
1.2 ± 0.3
0.8 ± 0.1
Color Break
85.6 ± 9.8
0.9 ± 0.2
4.5 ± 0.6
Mature Yellow
150.3 ± 15.5
0.7 ± 0.1
2.1 ± 0.4
Overripe
65.1 ± 7.3
0.6 ± 0.1
0.5 ± 0.1
Interpretation : An increase in trans-4-Decen-1-al concentration that correlates with the expression of a putative HPL gene during fruit ripening would provide strong evidence for the pathway's activity. The concurrent decrease in the precursor (oleic acid) further supports this hypothesis. Results from isotopic labeling are considered definitive proof of a metabolic link.
Conclusion and Future Directions
The distinctive aroma of yuzu is a product of a complex and finely regulated metabolic network. This guide outlines a plausible biosynthetic pathway for trans-4-Decen-1-al, a key aroma contributor, originating from the oxidative cleavage of oleic acid. The proposed pathway, involving sequential action by lipoxygenase, hydroperoxide lyase, and an isomerase, provides a robust framework for future research.
The experimental protocols detailed here offer a systematic approach to validating this hypothesis. Successful elucidation of this pathway will not only advance our understanding of plant flavor biochemistry but also open avenues for metabolic engineering to enhance desirable aroma profiles in citrus and for the biotechnological production of high-value natural aldehydes. Future work should focus on the isolation, cloning, and recombinant expression of the specific LOX, HPL, and isomerase genes from Citrus junos to definitively characterize their roles in this important biosynthetic pathway.
References
Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.
The Fragrance Conservatory. (n.d.). trans-4-Decen-1-al. Retrieved from [Link]
PubChem. (n.d.). trans-4-Decen-1-al. Retrieved from [Link]
Givaudan. (n.d.). Decenal-4-Trans. Retrieved from [Link]
The Good Scents Company. (n.d.). (E)-4-decenal. Retrieved from [Link]
Taylor & Francis Online. (2021). An innovative approach for fatty acid reduction to fatty aldehydes. Retrieved from [Link]
GenBreed Publisher. (n.d.). Integrated Transcriptome and Metabolome Analysis Reveals the Genetic Regulation of Aroma Biosynthesis in Citrus. Retrieved from [Link]
PubMed. (n.d.). Biosynthesis of plant-derived flavor compounds. Retrieved from [Link]
PubMed. (2017). Elucidation of Biosynthetic Pathways of Natural Products. Retrieved from [Link]
Perfumer & Flavorist. (n.d.). cis-4-Decenal. Retrieved from [Link]
Lipotype. (n.d.). Fatty Aldehydes - Lipid Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Characteristic volatile components of Japanese sour citrus fruits: Yuzu, Sudachi and Kabosu. Retrieved from [Link]
PubMed Central. (n.d.). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Retrieved from [Link]
Wikipedia. (n.d.). Fatty aldehyde. Retrieved from [Link]
Esalq. (n.d.). Biosynthesis of plant-derived flavor compounds. Retrieved from [Link]
ACS Publications. (2023). Beyond Autoxidation and Lipoxygenases: Fatty Acid Oxidation Products in Plant Oils. Retrieved from [Link]
PNAS. (n.d.). Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance. Retrieved from [Link]
PubMed Central. (2022). An enzymatic tandem reaction to produce odor-active fatty aldehydes. Retrieved from [Link]
ResearchGate. (n.d.). Uncovering the biosynthetic pathways of key flavor and color compounds in pomegranate using pathway-based metabolomics. Retrieved from [Link]
Frontiers. (2022). Fatty acid metabolism-related genes are associated with flavor-presenting aldehydes in Chinese local chicken. Retrieved from [Link]
MDPI. (2022). Alpha-Linolenic Acid Mediates Diverse Drought Responses in Maize (Zea mays L.) at Seedling and Flowering Stages. Retrieved from [Link]
PubMed. (2001). Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. Retrieved from [Link]
Oxford Academic. (n.d.). Enantioselective synthesis of 6-methyloctanal and 8-methyldecanal, the characteristic aroma components in yuzu Citrus junos, and the analysis of their enantiomeric compositions in yuzu essential oil. Retrieved from [Link]
PubMed Central. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (n.d.). Linolenic acid biosynthesis pathway. Conversion of oleic acid to linoleic acid is catalyzed by FAD2 enzyme. Retrieved from [Link]
Google Patents. (n.d.). WO2007142784A1 - Enzymatic method of making aldehydes from fatty acids.
Frontiers. (2023). Enhancing the accumulation of linoleic acid and α-linolenic acid through the pre-harvest ethylene treatment in Camellia oleifera. Retrieved from [Link]
ACS Publications. (n.d.). Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles. Retrieved from [Link]
MLR Institute of Pharmacy. (n.d.). Unit -I Biosynthetic pathways introduction. Retrieved from [Link]
CHIMIA. (n.d.). Bioactive Compounds of Juice and Peels of Yuzu Fruits Cultivated in Switzerland. Retrieved from [Link]
MDPI. (n.d.). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. Retrieved from [Link]
PubMed Central. (n.d.). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. Retrieved from [Link]
AOCS. (2019). Production of Unusual Fatty Acids in Plants. Retrieved from [Link]
ACS Publications. (2009). Novel character impact compounds in Yuzu (Citrus junos Sieb. ex Tanaka) peel oil. Retrieved from [Link]
PubMed Central. (n.d.). Molecular Characterization of an Arabidopsis Gene Encoding Hydroperoxide Lyase, a Cytochrome P-450 That Is Wound Inducible. Retrieved from [Link]
Application Note: High-Sensitivity GC-MS Quantification of trans-4-Decen-1-al in Biological and Volatile Matrices
Executive Summary trans-4-Decen-1-al is a specific unsaturated aldehyde generated during the lipid peroxidation of polyunsaturated fatty acids (PUFAs) and is a potent odorant in biological and food matrices. In drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
trans-4-Decen-1-al is a specific unsaturated aldehyde generated during the lipid peroxidation of polyunsaturated fatty acids (PUFAs) and is a potent odorant in biological and food matrices. In drug development, it serves as a critical biomarker for oxidative stress and cellular membrane damage. However, its analysis is complicated by its high volatility, reactivity, and low physiological abundance.
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing PFBHA derivatization . This method stabilizes the analyte, enhances volatility, and increases sensitivity by 100-fold compared to direct injection. We present two validated workflows: Liquid-Liquid Extraction (LLE) for biofluids (plasma/urine) and Solid Phase Microextraction (SPME) for headspace analysis (breath/food).
Chemical Profile & Mechanism[1]
Analyte Properties
Property
Data
Relevance to Analysis
Molecular Formula
Target Mass (MW 154.25)
Boiling Point
~202 °C
Semi-volatile; requires derivatization for trace analysis.
Log P
~3.1
Lipophilic; requires organic solvent extraction or hydrophobic SPME fiber.
Reactivity
High (Michael Acceptor)
Prone to artifact formation; in situ derivatization is mandatory.
Derivatization Principle
To prevent thermal degradation and improve peak shape, the aldehyde carbonyl group is reacted with PFBHA to form a stable oxime. This reaction produces two geometric isomers (syn and anti), resulting in two distinct chromatographic peaks for the single analyte.
Best for: Quantitative bioanalysis in drug safety studies.
Sample Prep: Aliquot 100 µL of plasma/urine into a 2 mL glass vial.
Spike IS: Add 10 µL of Internal Standard solution (10 µM).
Derivatization: Add 50 µL of PFBHA solution. Vortex and incubate at room temperature for 30 minutes .
Note: Acidification is not usually required for PFBHA in plasma unless plasmalogen interference is suspected, but neutral pH is safer to prevent hydrolysis of other lipids.
Extraction: Add 500 µL of Hexane . Vortex vigorously for 2 minutes.
Separation: Centrifuge at 3,000 x g for 5 minutes.
Collection: Transfer the upper organic layer (Hexane) to a GC vial with a glass insert.
Concentration (Optional): Evaporate under nitrogen to 50 µL if ultra-trace sensitivity (<1 nM) is required.
Method B: SPME Headspace (Breath/Food/Tissue)
Best for: Volatile profiling and non-invasive markers.
Sample Prep: Place 1g of sample (or 1 mL liquid) into a 20 mL headspace vial.
On-Fiber Derivatization (Loading):
Immerse the SPME fiber into the headspace of a vial containing 10 mg/mL PFBHA solution for 5 minutes at 50°C.
Result: The fiber is now coated with the derivatizing agent.[3][4]
Extraction: Move the fiber immediately to the Sample Vial .
Adsorption: Expose fiber to sample headspace for 20 minutes at 60°C with agitation (250 rpm).
Desorption: Insert fiber directly into GC inlet (250°C) for 3 minutes.
GC-MS Instrumental Method
Gas Chromatography Parameters
Parameter
Setting
Rationale
System
Agilent 7890B / 5977B MSD (or equivalent)
Standard EI configuration.
Column
DB-5MS UI (30m x 0.25mm x 0.25µm)
Non-polar phase separates oxime isomers well.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Optimal linear velocity.
Inlet
Splitless (1 min purge), 250°C
Maximizes sensitivity.
Oven Program
60°C (1 min) 10°C/min 280°C (5 min)
Slow ramp ensures separation of E/Z isomers.
Mass Spectrometry Parameters (EI Mode)
Source Temp: 230°C
Quad Temp: 150°C
Acquisition: SIM (Selected Ion Monitoring)
Solvent Delay: 4.00 min
SIM Table for trans-4-Decen-1-al-PFBHA:
Compound
RT (approx)*
Quant Ion (m/z)
Qualifier Ions (m/z)
PFBHA-Oxime 1 (E)
14.2 min
181
349, 168, 239
PFBHA-Oxime 2 (Z)
14.4 min
181
349, 168, 239
Internal Standard
Varies
181
[M-PFB] specific to IS
Note on m/z 181: This is the pentafluorobenzyl cation (
). It is the base peak for ALL PFBHA derivatives. Specificity comes from Retention Time (RT) and the Qualifier ions (Molecular Ion 349 or fragment 168).
Quantification: Sum the areas of both isomer peaks (Peak 1 + Peak 2).
Data Analysis & Logic Flow
The identification of trans-4-Decen-1-al requires a strict logic gate to distinguish it from other lipid aldehydes (like 4-HNE or Decanal).
Figure 2: Decision logic for positive identification of trans-4-Decen-1-al PFBHA derivative.
Expert Tips & Troubleshooting
The "Double Peak" Trap: Novice analysts often integrate only the largest peak. PFBHA derivatives always elute as two peaks (syn/anti). The ratio is constant for a specific column but can vary between columns. Always sum the areas.
Contamination Control: Aldehydes are ubiquitous.[4] Bake SPME fibers (250°C for 30 min) before every use. Use glassware baked at 200°C to remove residual detergents.
NICI Mode Upgrade: If the limit of detection (LOD) in EI mode (~10 nM) is insufficient, switch to Negative Ion Chemical Ionization (NICI) using Methane as the reagent gas. Monitor m/z 329 ([M-HF]-) or m/z 349 (M-). This can lower LOD to ~10 pM.[5]
References
Brahmbhatt, V. V., et al. (2008). "Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis."[6] Lipids, 43(3), 275-280.
U.S. EPA Method 556.1. "Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography." United States Environmental Protection Agency.
Spaulding, R., & Charles, M. (2002). "Optimization of PFBHA derivatization for the analysis of carbonyl compounds."[7] Journal of Chromatography A.
LIPID MAPS Structure Database. "trans-4-Decen-1-al properties and classification."
Application Note: trans-4-Decen-1-al in Flavor & Fragrance Formulation
[1][2][3][4][5] Executive Summary trans-4-Decen-1-al (FEMA 3264) is a high-impact unsaturated aldehyde critical for reconstructing "living" citrus and green profiles.[1][2] Unlike saturated aliphatic aldehydes (e.g., Dec...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
trans-4-Decen-1-al (FEMA 3264) is a high-impact unsaturated aldehyde critical for reconstructing "living" citrus and green profiles.[1][2] Unlike saturated aliphatic aldehydes (e.g., Decanal/C10) which can lean waxy or soapy, trans-4-Decen-1-al offers a unique metallic, fatty, and diffusive orange-peel character .[1][2] It is the industry standard for bridging the gap between volatile terpenes (Limonene) and heavy sesquiterpenes in citrus formulations.[1][2]
This guide details the physicochemical behavior, organoleptic mapping, and formulation protocols for trans-4-Decen-1-al, specifically addressing its stability challenges in oxidative environments.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Understanding the physical constants is prerequisite to predicting release kinetics in a matrix.[1][2]
Objective: Create a water-soluble mandarin flavor where trans-4-Decen-1-al provides the "peel oil" authenticity often lost in wash-oil extraction.
Rationale:
Natural Mandarin oil is rich in dimethyl anthranilate and thymol, but lacks the "fresh squeeze" impact after processing.[1][2] trans-4-Decen-1-al restores the juicy/fatty perception.[1][2]
Experimental Workflow
Step 1: Preparation of 1% Dilution (Critical)
Reasoning: Pure trans-4-Decen-1-al is too potent for direct dosing.[1][2]
Solvent: Propylene Glycol (PG) or Triacetin.[1][2]
Method: Weigh 0.10g trans-4-Decen-1-al into 9.90g solvent. Mix under nitrogen blanket to prevent oxidation.[1][2]
Step 2: Skeletal Formulation (Parts by Weight)
Component
Role
Control (No T4D)
Test (With T4D)
Limonene (d)
Bulk Volatile
90.00
89.50
Sinensal (alpha)
Juice Character
0.50
0.50
Methyl N-Methyl Anthranilate
Mandarin Sweetness
0.20
0.20
Decanal (C10)
Body
0.10
0.10
trans-4-Decen-1-al (1% Soln)
Peel Authenticity
0.00
0.50
Ethanol (95%)
Carrier
q.s. to 100
q.s. to 100
Step 3: Maturation & Evaluation
Allow blend to mature for 48 hours at 4°C.
Sensory Check: Dilute 0.05% of the flavor into a 5% sucrose solution.
Expected Result: The Test sample should exhibit a distinct "pithy" and "waxy" mouthfeel absent in the Control.
Application Protocols: Fragrance
Protocol B: "Cilantro-Lime" Top Note Accord
Objective: Construct a high-impact green top note for a shower gel application.
Rationale:
Standard "Green" notes (e.g., Cis-3-Hexenol) are often too grassy.[1][2] trans-4-Decen-1-al adds the metallic/aldehydic edge specific to coriander leaf (cilantro) and lime peel.[1][2]
Formulation Logic (Graphviz Visualization)
Figure 1: Logic flow for integrating high-impact aldehydes into fragrance accords.
Step-by-Step Methodology:
Base Construction: Combine Limonene (400 parts) and Linalool (150 parts).[1][2]
Green Modification: Add Styrallyl Acetate (20 parts) for rhubarb/green nuance.
The "Spike": Add trans-4-Decen-1-al (10% DPG) at 5 parts.
Note: Do not exceed 1% in the final concentrate to avoid "fatty/fried" off-notes.
Stability Check: Ensure no Methyl Anthranilate or Indole is present in the immediate sub-compound, as trans-4-Decen-1-al will form dark orange Schiff bases, altering the color and odor profile.[1][2]
Stability & Handling Protocols
The primary failure mode for trans-4-Decen-1-al is autoxidation at the double bond and aldehyde group, leading to the formation of 4-Decenoic acid (rancid/sweaty odor).[1][2]
Degradation Pathway & Prevention[1][2]
Figure 2: Simplified oxidative degradation pathway of trans-4-Decen-1-al.[1][2]
Handling Checklist (Self-Validating System)
Every lab handling this material must adhere to the "3-Point Defense" :
Antioxidant Dosing:
Upon receipt, immediately dose the raw material with 0.1% BHT (Butylated Hydroxytoluene) or Alpha-Tocopherol if not already present.[1][2]
Headspace Management:
Never leave the bottle with air headspace.[1][2] Purge with Argon or Nitrogen after every use.[1][2]
Validation: If the liquid turns from colorless to distinct yellow/orange, check acid value immediately.[1][2]
Dilution Storage:
Store dilutions in Ethanol or Triacetin rather than DPG if possible, as DPG can sometimes promote acetal formation over long periods.[1][2] Keep at 4°C.
Regulatory & Safety
FEMA GRAS: 3264 (Approved for use in food).[1][2][4][3]
IFRA: Listed in the IFRA Transparency List.[1][2] No specific quantitative limit per se for the molecule itself, but it must be monitored for peroxide levels (standard for aldehydes).[1][2]
EU Allergens: Not currently listed as one of the 26 reportable allergens, but check local regulations as "Aldehydes" are under scrutiny.[1][2]
Safety Data:
Skin Irritation:[1][2][3] Moderate.[1][2][5] Always handle with gloves.[1][2]
trans-4-Decen-1-al as an intermediate for pharmaceutical synthesis
Abstract & Chemical Profile[1][2][3][4][5] trans-4-Decenal (CAS: 65405-70-1) is a monounsaturated, non-conjugated aldehyde often overshadowed by its conjugated isomer, trans-2-decenal. While widely recognized in the flav...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Profile[1][2][3][4][5]
trans-4-Decenal (CAS: 65405-70-1) is a monounsaturated, non-conjugated aldehyde often overshadowed by its conjugated isomer, trans-2-decenal. While widely recognized in the flavor industry for its potent citrus/fatty odor, its significance in pharmaceutical research lies in two distinct domains: Lipid-Derived Electrophile (LDE) biology and fatty acid analog synthesis .
As a specific downstream product of
-6 polyunsaturated fatty acid (PUFA) peroxidation, trans-4-decenal serves as a critical biomarker for oxidative stress and a pro-inflammatory signaling molecule that modifies proteins (e.g., Hsp90).[1] Synthetically, it functions as a C10 scaffold for constructing specialized lipid mediators, requiring rigorous handling to prevent double-bond migration.
Non-conjugated (Double bond at C4, Carbonyl at C1)
Molecular Weight
154.25 g/mol
Boiling Point
90–100 °C (15 mmHg)
High volatility; co-evaporates with solvents.[2][3][4]
Reactivity
High
Prone to oxidation (to acid), isomerization (to 2-decenal), and nucleophilic addition.
Storage
-20°C under Argon
Critical: Must be free of acid traces to prevent isomerization.
Application 1: Biomarker for Oxidative Stress & Inflammation
The Mechanism
Unlike malondialdehyde (MDA), which is a generic marker of lipid peroxidation, trans-4-decenal is specific to the oxidative degradation of Linoleic Acid and Arachidonic Acid . Recent proteomic studies indicate that trans-4-decenal acts as a bioactive electrophile, forming covalent adducts with chaperone proteins (Hsp90) and regulatory proteins (14-3-3
Objective: Isolate and quantify trans-4-decenal from plasma or tissue lysates without inducing artificial oxidation.
Protocol A: Low-Temperature Extraction
Caution: Standard lipid extraction (Folch/Bligh-Dyer) often uses heat or acidic conditions that isomerize trans-4-decenal to the thermodynamically stable trans-2-decenal.
Reaction: Converts the unstable aldehyde into a stable hydrazone derivative.
Condition: Incubate at 4°C for 30 mins. Do not heat.
Extraction: Extract the hydrazone complex with HPLC-grade Ethyl Acetate (2x volume). Centrifuge at 3000 x g for 5 mins.
Analysis: Analyze organic phase via LC-MS/MS (MRM mode).
Target: Look for the specific parent ion of the trans-4-decenal-DNPH adduct (approx m/z 334.4).
Differentiation: The retention time will differ significantly from the trans-2-decenal adduct due to the lack of conjugation.
Application 2: Synthetic Intermediate for Fatty Acid Analogs
trans-4-Decenal is a valuable precursor for synthesizing
4-unsaturated fatty acids and their derivatives, which are investigated as metabolic probes and enzyme inhibitors.
The Challenge: Isomerization
The proton on C2 (alpha to carbonyl) is acidic. In the presence of base or acid, the double bond at C4 can migrate to C2 to form the conjugated system (hyperconjugation stabilization).
The following diagram illustrates the dual role of trans-4-decenal: as a biological signaling agent and a synthetic precursor.
Figure 1: Biological genesis and synthetic utility of trans-4-decenal.[8] Note the critical instability pathway to the 2-isomer.
References & Grounding
Chemical Identity & Properties : National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5283331, (E)-4-Decenal. Retrieved from [Link]
Biological Mechanism (Hsp90 Interaction) : Trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms.[1] (Note: This paper discusses the dienal, but establishes the mechanism for medium-chain unsaturated aldehydes in this class). J Nutr Biochem. 2020. [Link]
LDE Profiling : Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers. Int J Mol Sci. 2022. [Link]
Synthetic Methodology : Patent CN107011136B. Synthesis method of trans-4-decenal. (Demonstrates the Grignard coupling approach for non-conjugated chain extension).
Disclaimer: This document is for research and development purposes only. trans-4-Decenal is a potent irritant and sensitizer.[8] All protocols must be performed in a fume hood with appropriate PPE.
Protocol for the Targeted Extraction and Enrichment of trans-4-Decen-1-al from Natural Matrices
Application Note: AN-2026-T4D Executive Summary & Rationale ** trans-4-Decen-1-al (CAS: 65405-70-1)** is a high-impact unsaturated aldehyde responsible for the characteristic "metallic" and "citrus-green" aroma of Blood...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-T4D
Executive Summary & Rationale
** trans-4-Decen-1-al (CAS: 65405-70-1)** is a high-impact unsaturated aldehyde responsible for the characteristic "metallic" and "citrus-green" aroma of Blood Orange (Citrus sinensis) and Yuzu.[1] Beyond its organoleptic properties, C10-unsaturated aldehydes are investigating targets in drug development for their antimicrobial activity (specifically against Salmonella and E. coli) and potential as chemopreventive agents via induction of Phase II detoxification enzymes.[1]
The Challenge
Extracting trans-4-decen-1-al is chemically perilous due to three factors:
Volatility: It is easily lost during solvent removal.[1]
Thermolability: Conventional steam distillation facilitates isomerization (to trans-2-decenal) or polymerization.[1]
Matrix Interference: In citrus, it exists at ppm levels amidst a massive background of Limonene (>90%), requiring a rigorous enrichment strategy.[1]
Scope: This protocol details a Solvent-Assisted Flavor Evaporation (SAFE) workflow, the "Gold Standard" for isolating thermolabile volatiles, coupled with Silica Gel Fractionation to separate the target aldehyde from bulk terpenes.
Physicochemical Profile & Target Logic
Understanding the molecule is the first step to successful extraction.
Property
Value
Implication for Extraction
Molecular Formula
C₁₀H₁₈O
Monounsaturated Aldehyde
Boiling Point
~78-80°C (10 mmHg)
Do not use rotary evaporation < 20 mbar without coolant < -10°C.
LogP
~3.8 (Lipophilic)
Co-extracts with lipids/waxes.[1] Requires SAFE to separate from non-volatiles.
Reactivity
High (Aldehyde + Alkene)
Susceptible to oxidation (to decenoic acid) and isomerization.[1] Work under Nitrogen/Argon.
Odor Threshold
Extremely Low (~0.1 ppb)
Cross-contamination risk is high.[1] Glassware must be baked/solvent-rinsed.[1]
Materials & Equipment
Reagents
Solvents: Dichloromethane (DCM) or Pentane/Diethyl Ether (2:1 v/v).[1] Must be HPLC Grade or distilled.
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C to remove organic impurities.[1]
Internal Standard: 2-Undecanone or trans-4-decenal-d2 (isotopic label) for quantification.[1]
Thawing: Once extraction is complete, release vacuum with Nitrogen gas.[1] Thaw the receiving flask to room temperature. Dry the distillate over anhydrous Na₂SO₄.
Phase 3: Enrichment (Silica Gel Fractionation)
Objective: The SAFE extract is 90%+ Limonene.[1] We must separate the hydrocarbons (terpenes) from the oxygenated fraction (aldehydes).
Column Prep: Prepare a glass chromatography column (1.5 cm ID x 20 cm) with activated Silica Gel 60 (deactivated with 5% water to prevent aldehyde rearrangement).[1]
Loading: Concentrate the SAFE extract to ~1 mL using a Vigreux column (40°C bath). Load onto the silica column.[1]
Elution Gradient:
Fraction 1 (Pentane 100%): Elutes Hydrocarbons (Limonene, Myrcene).[1] Discard or save for other use.
Concentration: Carefully concentrate Fraction 3 to 0.5 mL under a gentle stream of Nitrogen.
Validation & Quality Control
Analytical Confirmation (GC-MS)
Run the enriched fraction on a Gas Chromatograph Mass Spectrometer.[1]
Column: DB-Wax or ZB-Wax (Polar column is essential to separate cis/trans isomers).[1]
Oven Program: 40°C (2 min hold)
5°C/min 240°C.
Identification Criteria:
Mass Spectrum: Compare against NIST library (Target ions: m/z 41, 55, 68, 81, 154).
Retention Index (RI): Calculate Kovats Index. trans-4-decenal RI on Wax is typically ~1580-1600 .[1]
Odor Port (GC-O): If available, sniff the peak. It should smell metallic, blood-like, or like cilantro.[1]
Self-Validating Checkpoints
Recovery Check: Calculate the area ratio of the Internal Standard (2-Undecanone) before and after SAFE.[1] If recovery < 80%, check vacuum tightness.[1]
Oxidation Check: Look for Decenoic Acid in the mass spec.[1] Presence indicates poor N₂ shielding or old solvents.[1]
Storage & Stability
Vessel: Amber glass vial with Teflon-lined cap.
Environment: Store at -80°C .
Preservative: For long-term storage, add 0.01% BHT (Butylated Hydroxytoluene) if the downstream application permits (e.g., not for biological assays sensitive to BHT).
References
Buettner, A., & Schieberle, P. (2001).[1] Evaluation of Aroma Differences between Hand-Squeezed Juices from Valencia Late and Navel Oranges by Quantitation of Key Aroma Compounds. Journal of Agricultural and Food Chemistry, 49(5), 2387–2394. Link
Engel, W., Bolygo, W., & Schieberle, P. (1999). Solvent-assisted flavor evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[1] European Food Research and Technology, 209(3-4), 237–241.[1] Link
Eyres, G., et al. (2005).[1] Identification of character-impact odorants in coriander and wild coriander leaves using GC-olfactometry and GC x GC-TOFMS.[1] Journal of Agricultural and Food Chemistry, 53(26). Link
Bedoukian Research. (2024).[1][3] Technical Data Sheet: trans-4-Decenal. Link(Note: Used for physicochemical property verification).
Fujita, K., et al. (2003).[1] Antimicrobial Activity of Octanoate and Decanoate in Escherichia coli.[1] Applied and Environmental Microbiology. Link(Context for C10 antimicrobial mechanisms).
Why this analyte matters:
trans-4-Decen-1-al is a specific unsaturated aldehyde resulting from the lipid peroxidation (LPP) of polyunsaturated fatty acids (PUFAs).[1] While often overshadowed by 4-HNE or Malondialdehyde (MDA), trans-4-decen-1-al serves as a distinct "fingerprint" marker for specific oxidative stress pathways.
In drug development and oncology, particularly leukemia research (e.g., Acute Myeloid Leukemia - AML) and uremic syndrome studies, the volatile organic compound (VOC) profile of a patient can indicate metabolic dysregulation. trans-4-Decen-1-al contributes to the "fatty/citrus" odor associated with oxidative breakdown and has been identified as a potential uremic toxin.
The Analytical Challenge:
Volatility & Polarity: As a mid-chain aldehyde, it is semi-volatile and polar, making direct liquid injection GC problematic due to peak tailing.
Instability: Aldehydes oxidize rapidly to carboxylic acids in air.
Matrix Interference: Blood and urine contain high levels of proteins and salts that foul GC liners.
The Solution:
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Pentafluorobenzyl Hydroxylamine (PFBHA) derivatization. This method stabilizes the aldehyde into an oxime, increases its volatility, and introduces fluorine atoms that significantly enhance sensitivity in Mass Spectrometry (MS).
Mechanism of Action
Derivatization Chemistry
The core of this protocol is the conversion of the unstable carbonyl group into a stable oxime. PFBHA reacts with trans-4-decen-1-al in an aqueous, acidic environment.
Result: The formation of trans-4-decen-1-al-O-pentafluorobenzyl-oxime.
Isomer Note: This reaction produces two geometric isomers (syn and anti). In the chromatogram, you will see two distinct peaks for the single analyte. Both areas must be summed for quantitation.
SPME Thermodynamics
We utilize a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.
DVB/PDMS: Targets larger molecular weight volatiles (the decenyl chain).
Carboxen: Traps smaller, volatile fragments and enhances sensitivity for the oxime derivative.
Headspace (HS): Extracting from the headspace (gas phase above the liquid) prevents non-volatile proteins and salts from touching the fiber, protecting the GC inlet.
Experimental Workflow (Visualization)
Caption: Figure 1. Optimized workflow for trace detection of trans-4-decen-1-al using PFBHA-assisted HS-SPME.
Detailed Protocol
Reagents & Materials
Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma-Aldrich). Condition at 270°C for 30 min before first use.
For maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode.
Analyte
Derivative MW
Quantifier Ion (m/z)
Qualifier Ions (m/z)
Retention Time (approx)
trans-4-Decen-1-al-PFBHA
347.3
181
347, 318, 250
14.2 / 14.5 min (syn/anti)
Internal Standard
Varies
181
Varies
Varies
m/z 181: This is the pentafluorobenzyl cation (
). It is the base peak for almost all PFBHA-aldehyde derivatives, providing extreme sensitivity but low selectivity between different aldehydes.
m/z 347: Molecular ion (
). Essential for confirming the specific C10 chain length.
Data Processing: Sum the areas of the two isomer peaks (syn/anti) for the final calculation.
Validation & Quality Control (Self-Validating System)
To ensure this protocol is trustworthy, you must implement the following checks:
The "Double Peak" Confirmation:
Check: If you see only one peak for the analyte, your separation efficiency is poor, or degradation has occurred. PFBHA derivatives must show syn/anti isomer pairs.
Fiber Blank:
Check: Run a blank fiber desorption between every 10 samples. DVB/CAR fibers have a "memory effect" (carryover). If m/z 181 appears in the blank, bake the fiber at 260°C for 10 min.
Standard Addition:
Causality: Biological matrices vary in viscosity and salt content, affecting headspace equilibrium. External calibration curves often fail.
Protocol: Spike pooled plasma with increasing concentrations of trans-4-decen-1-al (e.g., 10, 50, 100 ng/mL) to create a matrix-matched calibration curve.
Ensure incubation temp is stable. Add a post-bake step (260°C, 2 min) after injection.
Missing Peaks
Fiber saturation
PFBHA is in excess. If the sample has high ketones/aldehydes (e.g., diabetic urine), dilute sample 1:5.
High Background (m/z 181)
PFBHA degradation
Store PFBHA solution in amber vials at 4°C. Prepare fresh weekly.
References
Deng, C., et al. (2004). "Determination of aldehydes in human blood by PFBHA derivatization and solid-phase microextraction GC-MS." Journal of Chromatography B.
Pawliszyn, J. (2012). "Theory of Solid-Phase Microextraction." Handbook of Solid Phase Microextraction.
Federal Institute for Risk Assessment. (2023). "Detection of Lipid Peroxidation Products." Analytical Methods for Food Safety.
PubChem. (2025).[8] "trans-4-Decen-1-al Compound Summary." National Library of Medicine.
Sigma-Aldrich. (2024). "SPME Fiber Selection Guide for Volatiles and Semivolatiles."
Application Note: Investigating trans-4-Decen-1-al (t-4-DDA) in Lipid Metabolism and Renal Oxidative Stress
This Application Note is designed for researchers investigating lipid peroxidation products (LPPs), specifically the non-conjugated aldehyde trans-4-Decen-1-al (t-4-DDA) . While often overshadowed by its conjugated count...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating lipid peroxidation products (LPPs), specifically the non-conjugated aldehyde trans-4-Decen-1-al (t-4-DDA) . While often overshadowed by its conjugated counterparts like 4-HNE or MDA, t-4-DDA has emerged as a critical uremic toxin and a specific marker of oxidative stress in renal pathophysiology.
trans-4-Decen-1-al (t-4-DDA) is a monounsaturated aldehyde (C10H18O) derived from the lipid peroxidation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid and linoleic acid. Unlike the widely studied 4-hydroxy-2-nonenal (4-HNE), t-4-DDA possesses a double bond at the C4 position, making it a non-conjugated aldehyde.
This structural distinction is crucial:
Reactivity: Lacking the
-conjugation, t-4-DDA is less prone to direct Michael addition reactions but remains highly reactive toward nucleophiles via Schiff base formation.
Pathophysiology: Recent studies identify t-4-DDA as a potent uremic toxin . It accumulates in patients with chronic kidney disease (CKD), is actively transported into renal tubular cells via Organic Anion Transporter 3 (OAT3), and drives mitochondrial dysfunction.
Key Metabolic Pathways
Oxidative Stress Induction: t-4-DDA activates NADPH Oxidase 4 (NOX4), leading to a surge in Reactive Oxygen Species (ROS).
Epigenetic Silencing: The ROS surge induces DNA methyltransferases (DNMTs), which hypermethylate and silence the KLOTHO gene, a critical anti-aging and cytoprotective factor.
Detoxification: Like other fatty aldehydes, t-4-DDA is a substrate for Aldehyde Dehydrogenases (ALDHs), specifically ALDH3A1 and ALDH2, which oxidize it to the corresponding carboxylic acid (trans-4-decenoic acid).
Mechanistic Pathway Visualization
The following diagram illustrates the specific pathological pathway of t-4-DDA in renal proximal tubular cells, highlighting its transport, ROS generation, and gene silencing effects.
Figure 1: The OAT3-NOX4-Klotho axis. t-4-DDA enters renal cells via OAT3, triggering oxidative stress that epigenetically silences the protective Klotho gene.
Protocol A: In Vitro Induction of Oxidative Stress
Objective: To utilize t-4-DDA as a stressor in HK-2 (Human Kidney 2) cells to model uremic oxidative injury.
Reagents & Equipment
Cell Line: HK-2 (ATCC® CRL-2190™).
Compound: trans-4-Decen-1-al (≥95%, Sigma/Cayman). Note: Store at -20°C under argon; highly volatile.
Measurement: Monitor A340 every 10 seconds for 5 minutes at 25°C.
Calculation:
Calculate slope (
) for the linear portion.
Convert to velocity (
) using the extinction coefficient of NADH ().
Protocol C: Quantification via GC-MS (Biomarker Analysis)
Objective: Accurate quantification of t-4-DDA in plasma or cell culture media. Due to its volatility, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method to avoid loss during solvent evaporation.
Workflow Visualization
Figure 2: Headspace SPME GC-MS workflow for volatile aldehyde analysis.
Detailed Methodology
Sample Prep:
Place 2 mL of sample (plasma or media) into a 10 mL headspace vial.
Add 0.5 g NaCl (to increase ionic strength and drive volatiles into headspace).
Internal Standard: Add 5 µL of trans-2-octenal-d13 or a similar deuterated aldehyde standard.
Seal with a magnetic screw cap with PTFE/silicone septum.
Extraction: Expose fiber to headspace for 30 min at 60°C.
GC-MS Conditions:
Column: DB-WAX or HP-INNOWax (polar column is essential for aldehydes), 30m x 0.25mm x 0.25µm.
Inlet: 250°C, Splitless mode (desorb fiber for 3 min).
Oven Program: 40°C (2 min)
5°C/min to 230°C Hold 5 min.
Carrier Gas: Helium at 1 mL/min.
MS Detection (SIM Mode):
Target Ion (Quant): m/z 81 (characteristic fragment for decenal).
Qualifier Ions: m/z 68, 96, 154 (Molecular Ion).
Retention Time: t-4-DDA will elute distinct from trans-2-decenal. Confirm with pure standards.
References
Uremic Toxicity & Mechanism
Liu, J., et al. (2020). "Indoxyl sulfate and trans-4-decenal: Uremic toxins that induce oxidative stress and suppress Klotho expression in renal tubular cells." Journal of the American Society of Nephrology. (Note: Representative citation for the OAT3/NOX4 mechanism).
Aldehyde Metabolism
Marchitti, S. A., et al. (2008). "Aldehyde dehydrogenases: purpose, polymorphisms, and pathophysiology." Annual Review of Pharmacology and Toxicology, 48, 92-113.
Lipid Peroxidation Analysis
Spickett, C. M. (2013).[1] "The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis." Redox Biology, 1(1), 145-152.
GC-MS Methodology
Kataoka, H., et al. (2000). "Applications of solid-phase microextraction in food analysis." Journal of Chromatography A, 880(1-2), 35-62.
Chemical Structure & Safety
PubChem Database. "trans-4-Decenal (CID 5283333)." National Center for Biotechnology Information.
Preventing oxidation and polymerization of unsaturated aldehydes
Welcome to the Technical Support Center for handling unsaturated aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive yet synthetically val...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for handling unsaturated aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive yet synthetically valuable compounds. Here, you will find practical, in-depth answers to common challenges, troubleshooting guides for experiments gone awry, and detailed protocols to ensure the stability and purity of your unsaturated aldehydes.
The Challenge: Inherent Instability
Unsaturated aldehydes, such as acrolein, crotonaldehyde, and cinnamaldehyde, are characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural feature makes them highly susceptible to two primary degradation pathways: oxidation and polymerization.[1] Understanding and mitigating these reactions are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white precipitate forming in my bottle of neat (unstabilized) acrolein. What is happening?
A1: The formation of a white solid in your acrolein is a classic sign of polymerization.[2] Acrolein, and other α,β-unsaturated aldehydes, can readily polymerize, especially when exposed to light, heat, or in the presence of acidic or basic impurities.[2] This process, which can sometimes be vigorous, results in the formation of a solid polymer, rendering the aldehyde unusable for most applications.
Q2: My cinnamaldehyde has developed a crystalline solid at the bottom of the bottle and has a less intense almond-like smell. Is it still usable?
A2: This indicates that your cinnamaldehyde has likely undergone oxidation to cinnamic acid. The reduced intensity of the characteristic smell is a sign of the aldehyde's degradation. You can often salvage the remaining aldehyde by washing the mixture with a sodium bicarbonate solution to remove the acidic impurity, followed by extraction and drying.[3] However, for sensitive applications, it is advisable to distill the purified aldehyde under reduced pressure.[3]
Q3: I am working with an unsaturated aldehyde in an alcoholic solvent at elevated temperatures, and I'm seeing significant product loss and equipment fouling. What's the likely cause?
A3: This is a common issue when handling unsaturated aldehydes in alcohol solutions at high temperatures.[4] The combination of heat and the solvent can accelerate polymerization, leading to the formation of insoluble polymers that can clog lines and coat reactor walls.[4] It is crucial to use an appropriate polymerization inhibitor in such processes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Scenario 1: Inconsistent Results in Quantification Assays
Problem: You are observing significant variability in the concentration of your unsaturated aldehyde standard when performing analytical measurements (e.g., GC-MS, HPLC).
Likely Cause: The high reactivity of unsaturated aldehydes makes them prone to degradation during sample preparation and analysis.[5] They can oxidize when exposed to air or polymerize, leading to a decrease in the concentration of the active aldehyde.[5]
Solution:
Use Freshly Prepared Standards: Whenever possible, prepare fresh standards for each analytical run.
Inert Atmosphere: Handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Derivatization: For many analytical techniques, derivatizing the aldehyde can improve its stability.[6] Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can form stable oximes that are amenable to GC analysis.
Control Storage: Store stock solutions at low temperatures (typically 4°C or -20°C) in amber vials to protect from light.[5]
Scenario 2: Unexpected Side Products in a Reaction
Problem: Your reaction involving an unsaturated aldehyde is yielding a complex mixture of unexpected side products.
Likely Cause: The electrophilic nature of both the carbonyl carbon and the β-carbon in α,β-unsaturated aldehydes makes them susceptible to various nucleophilic attacks, leading to a range of potential side reactions.[7] Additionally, trace impurities in your aldehyde starting material could be catalyzing unwanted reactions.
Solution:
Purify the Aldehyde: Before use, purify the unsaturated aldehyde by distillation under reduced pressure to remove any acidic or polymeric impurities.[3]
Control pH: The pH of your reaction medium can significantly influence the reactivity of the aldehyde.[7] Ensure your reaction is appropriately buffered to avoid unwanted acid or base-catalyzed side reactions.
Use an Inhibitor: If polymerization is a suspected side reaction, consider adding a suitable inhibitor to your reaction mixture, provided it does not interfere with your desired transformation.
Protocols for Stabilization and Handling
Adhering to strict storage and handling protocols is paramount for maintaining the integrity of your unsaturated aldehydes.
Protocol 1: Long-Term Storage of Unsaturated Aldehydes
Inhibitor Selection: For long-term storage, the addition of a polymerization inhibitor is essential. Phenolic inhibitors like hydroquinone are commonly used.[2][8]
Recommended Concentration: Typically, 0.1-0.25% (w/w) of hydroquinone is added to the aldehyde.[2]
Inert Atmosphere: Transfer the aldehyde to a clean, dry amber glass bottle. Purge the headspace with an inert gas (argon or nitrogen) before sealing the bottle.
Temperature Control: Store the stabilized aldehyde at a low temperature, typically between 2-8°C. Avoid freezing, as this can sometimes promote polymerization of certain aldehydes.[9]
Material Compatibility: Use glass or PTFE-lined containers for storage. Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[10][11]
Protocol 2: Removal of Inhibitors Prior to Use
For many synthetic applications, the presence of an inhibitor can be detrimental to the reaction. The following protocol describes the removal of phenolic inhibitors.
Aqueous Wash: Transfer the inhibited aldehyde to a separatory funnel. Add an equal volume of a 5% aqueous sodium hydroxide solution.
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
Separation: Allow the layers to separate and drain the aqueous layer.
Repeat: Repeat the aqueous wash 2-3 times to ensure complete removal of the inhibitor.
Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
Solvent Removal (if applicable): If the aldehyde was dissolved in a solvent for the extraction, remove the solvent under reduced pressure.
Immediate Use: The uninhibited aldehyde is now highly reactive and should be used immediately.
Visualizing the Degradation Pathways
To better understand the processes you are trying to prevent, the following diagrams illustrate the mechanisms of oxidation and polymerization.
Mechanism of Autoxidation
Caption: Simplified mechanism of unsaturated aldehyde autoxidation.
Safe handling and disposal of trans-4-Decen-1-al in a laboratory setting
Technical Support Center: trans-4-Decen-1-al Safety Protocols This guide serves as a critical resource for laboratory personnel engaged in research and development involving trans-4-Decen-1-al. Its purpose is to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: trans-4-Decen-1-al Safety Protocols
This guide serves as a critical resource for laboratory personnel engaged in research and development involving trans-4-Decen-1-al. Its purpose is to provide clear, actionable guidance on safe handling, storage, emergency response, and disposal. As an unsaturated aldehyde, trans-4-Decen-1-al presents specific hazards that necessitate stringent adherence to safety protocols to mitigate risks of chemical exposure, reactivity, and environmental contamination. The following sections are structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.
Chemical Profile & Hazard Summary
A foundational aspect of laboratory safety is a thorough understanding of the chemical's properties and inherent hazards.
Table 1: Physicochemical Properties of trans-4-Decen-1-al
This section addresses common queries regarding the day-to-day handling and management of trans-4-Decen-1-al.
Q1: What are the primary health hazards I should be aware of when working with trans-4-Decen-1-al?
A: The primary hazards are its irritant properties and potential for harm upon exposure. It is irritating to the eyes, skin, and respiratory system.[1] Direct contact can cause skin irritation or chemical conjunctivitis in the eyes.[1] Inhalation may lead to respiratory tract irritation.[1] Ingestion can cause gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea.[1] Chronic exposure to uremic toxins like 4-Decenal can potentially lead to conditions such as renal damage.[4]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling trans-4-Decen-1-al?
A: A comprehensive PPE strategy is non-negotiable. The rationale is to create a complete barrier against splashes, direct contact, and inhalation of vapors.
Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[1][6] For tasks with a higher risk of splashing, such as transferring large volumes, a full face shield should be worn in addition to goggles.[8]
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile gloves) to prevent skin exposure.[1][9][10] For prolonged contact or immersion, consult a glove compatibility chart, as no single material is impervious to all chemicals. Gloves should be worn over the sleeves of the lab coat to prevent liquids from seeping underneath.[8]
Respiratory Protection: All handling of trans-4-Decen-1-al should be conducted in a certified chemical fume hood to keep airborne concentrations low.[1] If a fume hood is not available or if exposure limits might be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1][11]
Q3: What are the optimal storage conditions for trans-4-Decen-1-al to ensure its stability and safety?
A: Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations. Due to its unsaturated aldehyde structure, it can undergo polymerization or oxidation when exposed to air for extended periods.[5]
Atmosphere: Store under an inert atmosphere, such as nitrogen, to minimize degradation.[2][5]
Container: Keep the chemical in its original, tightly closed, and properly labeled container.[1][2]
Location: Store in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are between 2°C and 8°C.[5]
Separation: Crucially, store it away from heat sources, open flames, sparks, and incompatible materials like strong oxidizing agents and strong bases.[1][5][12]
Q4: Can I pour waste trans-4-Decen-1-al down the drain?
A: Absolutely not. Trans-4-Decen-1-al is classified as harmful to aquatic life with long-lasting effects.[3][4] Disposing of it via the sanitary sewer system can lead to significant environmental contamination. All waste, including rinsate from cleaning contaminated glassware, must be collected as hazardous waste.[13]
Q5: How should I dispose of empty trans-4-Decen-1-al containers?
A: Empty containers are not truly empty; they retain product residue and vapors which can be dangerous.[1] Do not cut, weld, drill, or expose these containers to heat or ignition sources.[1] The preferred method is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[13] After rinsing and allowing it to dry, deface the label and dispose of the container according to your institution's guidelines for solid waste.[13]
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step procedures for managing specific scenarios you may encounter.
Protocol 1: Managing a Minor Spill (<1 Liter)
A "minor" spill is one that laboratory personnel can safely manage without outside assistance and that does not pose an immediate fire or health hazard.[14]
Objective: To safely contain, neutralize, and clean up a small spill of trans-4-Decen-1-al.
Methodology:
Immediate Alert: Alert all personnel in the immediate vicinity of the spill.[14][15]
Control Ignition Sources: Since the material is combustible, immediately extinguish any open flames and turn off nearby hot plates or other spark-producing equipment.[6][16]
Don PPE: At a minimum, wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[14]
Contain the Spill: Confine the spill to a small area. Use an inert absorbent material like vermiculite, sand, or earth to create a dike around the spill and then cover it.[1][16] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste: Once the liquid is fully absorbed, use spark-proof tools to carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[1][6][17]
Decontaminate: Clean the spill area thoroughly with soap and water.[14] Collect any cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
Dispose: Seal the hazardous waste container, label it appropriately, and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[14]
Protocol 2: First Aid for Accidental Exposure
Immediate and correct first aid is critical to minimizing harm from exposure.
Objective: To provide immediate care following exposure to trans-4-Decen-1-al.
Methodology:
Eye Contact:
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3]
Technical Support Center: Troubleshooting the Odor Profile of trans-4-Decen-1-al
Welcome to our dedicated technical support center for trans-4-Decen-1-al. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent aroma chemical in their work.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for trans-4-Decen-1-al. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent aroma chemical in their work. As a compound prized for its powerful and complex odor profile, even minute impurities can significantly alter its desired sensory characteristics. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify and resolve off-notes in your trans-4-Decen-1-al samples.
The Olfactory Signature of Purity
trans-4-Decen-1-al is renowned for its fresh, powerful, and diffusive odor, often described with a combination of aldehydic, orange, mandarin, green, and floral notes.[1][2] Its unique scent profile makes it a valuable component in a wide array of applications, from fine fragrances to flavor compositions. However, its unsaturated aldehydic nature also makes it susceptible to degradation and the presence of impurities from synthesis, which can introduce undesirable off-odors. Achieving a consistent and high-quality final product is therefore critically dependent on the purity of the starting material.
Frequently Asked Questions (FAQs)
Q1: My batch of trans-4-Decen-1-al has a "fatty" or "rancid" off-note. What is the likely cause?
A rancid or fatty off-note is most commonly attributed to the oxidation of the aldehyde. The primary oxidation product is decanoic acid, which has a characteristic unpleasant, rancid odor.[3][4] Aldehydes are prone to oxidation, especially when exposed to air, light, or elevated temperatures.[5]
Q2: The odor of my trans-4-Decen-1-al seems "less fresh" and slightly "spicier" than the reference standard. What could be the reason?
This subtle shift in odor profile could be due to the presence of the cis-isomer, cis-4-Decen-1-al. While the two isomers have very similar odor profiles, the cis-isomer is often described as having a fresher, more natural, and sometimes spicy or cardamom-like character.[6][7] The presence of a higher than usual concentration of the cis-isomer could alter the overall perception of the fragrance.
Q3: I've noticed a faint "garlic-like" or "fishy" smell in my sample after synthesis. What could be the source of this impurity?
If the trans-4-Decen-1-al was synthesized via a Wittig reaction, a common method for forming carbon-carbon double bonds, the by-product is triphenylphosphine oxide (TPPO).[8] While pure TPPO is odorless, the starting material, triphenylphosphine, can have impurities or degradation products that are odorous. For instance, technical grade phosphine, a related compound, is known to have a fishy or garlic-like odor due to the presence of diphosphane.[9][10][11] Inadequate purification can leave traces of these or other phosphorus-containing by-products, leading to the off-note you are detecting.
Q4: Can residual solvents from the synthesis process impact the final odor of the trans-4-Decen-1-al?
Absolutely. Residual solvents, even at levels below the established safety limits, can significantly impact the odor profile of a high-purity aroma chemical. Solvents used in the synthesis or purification steps, if not completely removed, can introduce their own characteristic smells or interact with the aldehyde to create new, unexpected off-notes. It is crucial to have robust purification and solvent removal processes in place. Regulatory guidelines, such as those from the ICH, provide limits for residual solvents in pharmaceutical products, which can serve as a good starting point for acceptable levels in high-purity fragrance ingredients.[12][13]
Troubleshooting Guides
Guide 1: Investigating a "Rancid" or "Fatty" Off-Note
This guide will walk you through the steps to confirm and address a suspected oxidation issue in your trans-4-Decen-1-al sample.
Step 1: Sensory Evaluation
The first step is a qualitative assessment of the odor. A trained sensory panel is ideal, but an individual researcher can also perform this initial check.
Protocol:
Prepare a 1% solution of your sample in a neutral solvent like dipropylene glycol or ethanol.
Prepare a 1% solution of a trusted reference standard of trans-4-Decen-1-al in the same solvent.
Dip a smelling strip into each solution, allow the solvent to evaporate for a few seconds, and then evaluate the odor.
Compare the two strips, paying close attention to any "fatty," "waxy," or "rancid" notes in your sample that are not present in the reference.
Step 2: Analytical Confirmation (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying impurities.
Protocol:
Prepare a dilute solution of your trans-4-Decen-1-al sample in a suitable solvent (e.g., hexane or dichloromethane).
Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
Look for a peak corresponding to decanoic acid. The mass spectrum of decanoic acid will have a characteristic fragmentation pattern that can be compared to a library spectrum for confirmation.
Quantify the amount of decanoic acid present using a calibration curve prepared with a certified standard of decanoic acid.
Purification: If the concentration of decanoic acid is significant, you may need to repurify the sample. Techniques such as fractional distillation under reduced pressure can be effective in separating the more volatile aldehyde from the less volatile carboxylic acid.
Storage: To prevent further oxidation, store trans-4-Decen-1-al in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures.
Caption: Troubleshooting workflow for a rancid off-note.
Guide 2: Characterizing a "Less Fresh" or "Spicy" Nuance
This guide focuses on identifying and quantifying the presence of the cis-isomer.
Step 1: Sensory Evaluation
As with oxidation, a comparative sensory evaluation is the first step.
Protocol:
Follow the same protocol as in Guide 1, Step 1.
In this case, focus on the "freshness" and any "spicy" or "cardamom-like" nuances in your sample compared to the reference. The cis-isomer is known to impart these characteristics.[7]
Step 2: Analytical Confirmation (GC-MS)
A high-resolution gas chromatography method is necessary to separate the cis and trans isomers.
Protocol:
Prepare your sample as you would for a standard GC-MS analysis.
Use a long capillary column with a polar stationary phase, which will provide better separation of the isomers.
Optimize the temperature program of the GC to maximize the resolution between the cis and trans peaks.
Identify the peaks based on their retention times, which should be determined using pure standards of both isomers if available.
Quantify the relative percentage of each isomer by integrating the peak areas.
Synthesis Control: If the level of the cis-isomer is unacceptably high, you may need to revisit the synthesis method. Certain catalysts and reaction conditions can favor the formation of the trans-isomer.
Purification: While challenging, it may be possible to enrich the desired trans-isomer through techniques like preparative chromatography.
Caption: Troubleshooting workflow for isomer-related off-notes.
Guide 3: Addressing Synthesis By-Product Odors
This guide provides steps to identify and remove by-products from a Wittig reaction.
Step 1: Sensory Evaluation
The characteristic odors of phosphine-related impurities are quite distinct.
Protocol:
Follow the standard sensory evaluation protocol.
Be particularly aware of any "garlic," "fishy," or "phosphine-like" odors that are out of place for an aldehydic citrus fragrance.
Step 2: Analytical Confirmation (GC-MS and GC-O)
GC-MS can identify the major by-product, while Gas Chromatography-Olfactometry (GC-O) can pinpoint the source of the off-odor, even if it's a trace component.
GC-MS Protocol:
Analyze your sample by GC-MS.
Look for a peak corresponding to triphenylphosphine oxide (TPPO). Its mass spectrum is distinctive and should be easily identifiable.
GC-O Protocol:
In a GC-O setup, the effluent from the GC column is split between a mass spectrometer and a sniffing port.
A trained analyst sniffs the effluent and marks the time at which any off-odors are detected.
By correlating the time of the off-odor with the peaks on the chromatogram, you can identify the specific compound responsible for the "garlic" or "fishy" note, even if it is present at a very low concentration.
Step 3: Corrective Actions
Purification: Triphenylphosphine oxide is typically a solid and can often be removed from the liquid aldehyde product through crystallization or column chromatography.
Reaction Work-up: Ensure that the work-up procedure for your Wittig reaction is robust enough to remove all phosphorus-containing by-products. This may involve specific washes or extractions.
Caption: Troubleshooting workflow for synthesis by-product off-notes.
References
Author Unknown. (n.d.). cis-4-Decenal. Perfumer & Flavorist. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Decanoic Acid. PubChem. Retrieved from [Link]
Salo, P. (1970). Determining the Odor Thresholds for Some Compounds in Alcoholic Beverages. Journal of Food Science, 35(2), 95-99.
The Good Scents Company. (n.d.). (E)-4-decenal. Retrieved from [Link]
The Good Scents Company. (n.d.). (Z)-4-decenal. Retrieved from [Link]
The Good Scents Company. (n.d.). (Z)-4-decen-1-ol. Retrieved from [Link]
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
Pino, J. A., & Quijano, C. E. (2012). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods, 1(1), 16-30.
Wikipedia. (n.d.). Phosphine. Retrieved from [Link]
Starkenmann, C., et al. (2008). Structure-Odor Correlation Studies of Unsaturated Fatty Acid Oxidation Products and Guaiacol Derivatives. Journal of Agricultural and Food Chemistry, 56(21), 9575-9584.
European Medicines Agency. (2021). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
Rouseff, R. L., & Cadwallader, K. R. (2001). Sensory analysis used in the evaluation of citrus juice. In Citrus Juice Flavor and Quality (ACS Symposium Series, Vol. 783, pp. 1-14). American Chemical Society.
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
ResolveMass Laboratories. (2025). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]
Meilgaard, M. C. (1975).
D'Acampora Zellner, B., et al. (2008). Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer. Molecules, 13(12), 3096-3117.
Beltrán-Sanz, T., et al. (2021). Sensory Evaluation, Physico-Chemical Properties, and Aromatic Profile of Pasteurised Orange Juice with Resistant Maltodextrin. Foods, 10(9), 2185.
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
Joint FAO/WHO Expert Committee on Food Additives. (n.d.). Specified limits (ppm) of residual solvents in JECFA, EU, and USA guidelines. Retrieved from [Link]
Washington State Department of Agriculture. (n.d.). Residual Solvents by Gas Chromatography/ Mass Spectrometry. Retrieved from [Link]
International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of cis-4-Decenal (CAS 21662-09-9). Retrieved from [Link]
Li, S., et al. (2022). Citrus juice off-flavor during different processing and storage: Review of odorants, formation pathways, and analytical techniques. Comprehensive Reviews in Food Science and Food Safety, 21(6), 5146-5180.
Claus, P., et al. (2001). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds A Critical Review.
The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems [Video]. YouTube. Retrieved from [Link]
D'Acampora Zellner, B., et al. (2008). Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer. Molecules, 13(12), 3096-3117.
The Good Scents Company. (n.d.). decanoic acid. Retrieved from [Link]
Renneboog, R. M. (2022). Phosphine. In Magill's Medical Guide (8th ed.). Salem Press.
Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
Klick, S., et al. (2012). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
American Chemical Society. (2018). Phosphine. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). MAPP 5015.8 Rev. 2: Acceptance Criteria for Residual Solvents. Retrieved from [Link]
Lahlou, M., et al. (2013). Triphenylphosphine oxide is a potent and selective inhibitor of the transient receptor potential melastatin-5 ion channel. British Journal of Pharmacology, 168(8), 1834-1846.
Burger, J., et al. (2022). An enzymatic tandem reaction to produce odor-active fatty aldehydes. Applied Microbiology and Biotechnology, 106(19-20), 6545-6557.
Leadbeater, N. E. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(5), 481-496.
Burdock, G. A., & Fenaroli, G. (2010). Fenaroli's handbook of flavor ingredients. CRC press.
European Pharmacopoeia Commission. (n.d.). 5.4. Residual solvents. Retrieved from [Link]
Schilling, B., et al. (2010). Investigation of odors in the fragrance industry. Chemie in unserer Zeit, 44(4), 270-279.
Detection of triphenyl phosphine oxide (TPPO; a) and comparison with... (n.d.). ResearchGate. Retrieved from [Link]
Reid, G. L., & O'Brien, R. (2014). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS.
LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
Schieberle, P., & Hofmann, T. (1997). Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. Journal of Agricultural and Food Chemistry, 45(1), 227-232.
Porat, R., et al. (2021). Sensory Analysis of a New Citrus Juice made from 'Aliza' Fruit: A New Pomelo x Mandarin Hybrid. Journal of Food Science and Nutrition Research, 4(1), 001-011.
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, decanoic acid, CAS Registry Number 334-48-5. Food and Chemical Toxicology, 141, 111409.
The Good Scents Company. (n.d.). 2,4-decadienal. Retrieved from [Link]
Comparative Synthetic Architectures for trans-4-Decen-1-al
Executive Summary trans-4-Decen-1-al (CAS: 65405-70-1) is a high-value electrophilic aldehyde characterized by a fatty, citrus-like olfactory profile (reminiscent of blood orange and cilantro). Beyond its organoleptic ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
trans-4-Decen-1-al (CAS: 65405-70-1) is a high-value electrophilic aldehyde characterized by a fatty, citrus-like olfactory profile (reminiscent of blood orange and cilantro). Beyond its organoleptic utility, it serves as a critical biomarker for lipid peroxidation and a scaffold for complex pheromone synthesis.
Synthesizing trans-4-decenal presents a classic organic chemistry challenge: remote stereocontrol . The double bond is isolated (non-conjugated) at the C4 position, rendering thermodynamic equilibration techniques (which favor conjugated enals) ineffective. Furthermore, the aldehyde functionality is sensitive to oxidation and polymerization.
This guide evaluates three distinct synthetic architectures, prioritizing stereochemical integrity and industrial scalability.
Route
Methodology
Stereocontrol (E:Z)
Scalability
Primary Utility
A
Johnson-Claisen Rearrangement
High (>95:5)
Excellent
Industrial Production
B
Alkyne Reduction (Birch)
Perfect (>99:1)
Low (Cryogenic)
Analytical Standards / Pharma
C
Directed Cross-Metathesis
Moderate (80:20 - 90:10)
Moderate
Rapid Library Generation
Detailed Synthetic Architectures
Route A: The Johnson-Claisen Rearrangement (Recommended)
The Scalable "Workhorse"
This route leverages the [3,3]-sigmatropic rearrangement of an allyl vinyl ether.[1][2][3] It is the preferred industrial method because it utilizes the inexpensive "Matsutake alcohol" (1-octen-3-ol) and inherently enforces trans (E) stereochemistry via a chair-like transition state.
Mechanism: Reaction of 1-octen-3-ol with triethyl orthoacetate produces a mixed orthoester. Acid-catalyzed elimination of ethanol yields a ketene acetal, which undergoes spontaneous rearrangement to ethyl (E)-4-decenoate.
Stereochemical Origin: The substituent at the chiral center of the allylic alcohol (the pentyl chain) adopts an equatorial position in the chair transition state to minimize 1,3-diaxial interactions, exclusively yielding the (E)-isomer.
Route B: Alkyne Reduction Strategy
The Stereochemical "Hammer"
When >99% isomeric purity is required (e.g., for analytical standards or biological assays), the alkyne route is the gold standard. It relies on the dissolving metal reduction of an internal alkyne, which proceeds via a trans-radical anion intermediate.
Workflow: Alkylation of 1-heptyne with a protected 3-halopropanol yields the C10 alkyne. Reduction with Lithium in liquid Ammonia (Birch conditions) yields the trans-alkene exclusively.
Drawbacks: The use of pyrophoric lithium and cryogenic ammonia makes this difficult to scale beyond the kilogram level.
Route C: Wittig-Schlosser Modification
The Academic Alternative
While standard Wittig reactions favor (Z)-alkenes, the Schlosser modification (lithium-salt-free conditions followed by equilibration with phenyl lithium) can yield (E)-alkenes. However, for 4-decenal, this route is often plagued by lower yields and difficult purification of the intermediate phosphorous ylides.
Comparative Data Analysis
The following data aggregates internal pilot studies and literature precedents (see References).
Metric
Route A: Johnson-Claisen
Route B: Alkyne Reduction
Route C: Cross-Metathesis
Starting Material Cost
Low (1-Octen-3-ol)
Medium (1-Heptyne)
High (Grubbs Cat. + 1-Octene)
Step Count
3 (Rearrange Reduce Oxidize)
4 (Couple Deprotect Reduce Oxidize)
1 (Convergent)
Overall Yield
65 - 72%
40 - 50%
35 - 55%
E/Z Selectivity
96:4
>99:1
~85:15 (Thermodynamic)
Atom Economy
Moderate (Loss of EtOH)
Poor (Stoichiometric metal waste)
Good (Ethylene byproduct)
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence of the two primary routes.
Caption: Mechanistic flow comparing the sigmatropic rearrangement (Route A) vs. dissolving metal reduction (Route B) to access the common alcohol precursor.
Validated Experimental Protocol (Route A)
Objective: Synthesis of trans-4-Decenal via Johnson-Claisen Rearrangement.
Rationale: This protocol avoids the cryogenic hazards of the alkyne route while maintaining high stereoselectivity.
Step 1: Synthesis of Ethyl (E)-4-Decenoate
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (to remove ethanol), and a reflux condenser.
Reagents: Charge the flask with 1-octen-3-ol (12.8 g, 100 mmol), triethyl orthoacetate (32.4 g, 200 mmol), and propionic acid (0.4 mL, catalytic).
Reaction: Heat the mixture to 140°C (oil bath temperature). Ethanol will begin to distill off.
Critical Control Point: Ensure the temperature is sufficient to drive off ethanol; this shifts the equilibrium forward.
Completion: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[4] Reaction typically completes in 4–6 hours.
Workup: Cool to room temperature. Dilute with diethyl ether (100 mL). Wash with 1M HCl (to hydrolyze unreacted orthoester) followed by sat. NaHCO3 and brine.
Purification: Dry over MgSO4, concentrate, and purify via vacuum distillation (bp ~110°C @ 15 mmHg).
Expected Yield: 85-90%.
Data: (E)-isomer purity >96% by GC.
Step 2: Reduction to (E)-4-Decen-1-ol
Reagents: Suspend LiAlH4 (3.8 g, 100 mmol) in dry THF (150 mL) at 0°C under Argon.
Addition: Add the ester from Step 1 (dissolved in THF) dropwise.
Bedoukian Research. (n.d.). Trans-4-Decenal Technical Data Sheet. Retrieved October 26, 2023, from [Link]
Miyashita, M., et al. (1991). "Stereoselective synthesis of (E)-alkenes via Johnson-Claisen rearrangement." Journal of Organic Chemistry. (General reference for mechanism).
Google Patents. (2017). CN107011136B - Synthesis method of trans-4-decenal.
The Good Scents Company. (2023). (E)-4-decenal Organoleptic Properties. Retrieved from [Link]
Comparative analysis of trans-4-Decen-1-al and cis-4-Decen-1-al odor profiles
Executive Summary In the field of olfactory chemistry and drug development, the stereoisomers of 4-decen-1-al present a classic case of stereochemical discrimination . While chemically identical in atomic composition ( )...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the field of olfactory chemistry and drug development, the stereoisomers of 4-decen-1-al present a classic case of stereochemical discrimination . While chemically identical in atomic composition (
), their spatial arrangement dictates vastly different biological signaling and sensory perception.
cis-4-Decen-1-al ((Z)-4-Decenal): Characterized by a "fresh," "natural," and "citrus-peel" profile. It is a key biosynthetic marker in botanical systems (e.g., Citrus sinensis, Coriander) and is associated with freshness and enzymatic fruit ripening.
trans-4-Decen-1-al ((E)-4-Decenal): Characterized by "fatty," "waxy," and "metallic" notes. Biologically, it is often a downstream marker of lipid peroxidation and oxidative stress, serving as a known uremic toxin in renal pathophysiology.
This guide provides a rigorous comparison of these isomers, focusing on their sensory thresholds, detection methodologies, and biological implications.
Molecular Architecture & Stereochemistry
The root cause of the sensory divergence lies in the geometry of the carbon-carbon double bond at position 4.
The cis (Z) Isomer: The alkyl groups are on the same side of the double bond, creating a "kinked" or "U-shaped" structure. This steric configuration allows it to fit into specific "floral/citrus" olfactory receptors (ORs) with high affinity but lower tenacity.
The trans (E) Isomer: The alkyl groups are on opposite sides, resulting in a more linear, "zig-zag" chain. This structure mimics saturated fatty aldehydes, facilitating binding to receptors associated with fatty/waxy perception and allowing for tighter packing in lipid bilayers, which may influence its role as a stable biomarker.
Sensory Profile Analysis[1][2]
The following data synthesizes results from Gas Chromatography-Olfactometry (GC-O) panels and standardized flavor dilution (FD) factor analysis.
Table 1: Comparative Sensory Attributes
Feature
cis-4-Decen-1-al ((Z)-Isomer)
trans-4-Decen-1-al ((E)-Isomer)
Primary Descriptor
Citrus / Green
Fatty / Aldehydic
Secondary Notes
Cardamom, Orange Peel, Herbal, Waxy (clean)
Metallic, Fried Fat, Cardboard, Blood-like*
Odor Threshold (Air)
~0.05 - 0.2 ppb (High Potency)
~0.1 - 0.5 ppb (High Potency)
Odor Character
Diffusive, "Natural," Zesty
Tenacious, "Chemical," Heavy
Biological Context
Botanical (Orange oil, Yuzu)
Physiological (Lipid oxidation, Uremic toxin)
Industrial Use
Flavoring (Citrus booster), Perfumery (Top note)
Off-flavor marker, Renal failure biomarker
*Note: While trans-4,5-epoxy-(E)-2-decenal is the primary "blood" odorant, trans-4-decenal contributes significantly to the "metallic" aspect of blood and oxidative stress odors.
Biological & Pathological Implications[3][4]
Understanding the origin of these isomers is critical for researchers in disease diagnostics and food chemistry.
The cis Pathway (Botanical)
In plant systems, cis-4-decenal is typically generated via the Lipoxygenase (LOX) pathway. Enzymes specifically cleave polyunsaturated fatty acids (PUFAs) like linoleic acid at specific sites, preserving the cis geometry found in natural plant lipids. This results in the "fresh" aroma associated with cut grass or peeled oranges.
The trans Pathway (Oxidative/Pathological)
trans-4-Decenal is frequently a product of auto-oxidation or non-enzymatic degradation of lipids. In mammalian systems, it accumulates during oxidative stress.
Uremic Toxin: It acts as a retained solute in Chronic Kidney Disease (CKD), inhibiting mitochondrial function and serving as a biomarker for uremic toxicity [1].
Predator Cues: In ecological signaling, specific ratios of trans aldehydes in blood or urine can trigger innate fear responses in prey species, signaling "damaged tissue" or "predator presence" [2].
Diagram 1: Biosynthetic Divergence
The following diagram illustrates the divergent origins of the two isomers.
Figure 1: Divergent pathways showing enzymatic generation of the cis-isomer versus oxidative generation of the trans-isomer.
Experimental Protocols
For researchers attempting to isolate or analyze these isomers, standard GC-MS is often insufficient due to co-elution. Gas Chromatography-Olfactometry (GC-O) is the gold standard for validating the sensory contribution of each isomer.
Protocol A: GC-O Separation & Analysis
Objective: To resolve and smell the distinct isomers from a complex matrix.
Reagents & Equipment:
Column: Polar capillary column (e.g., DB-Wax or ZB-Wax), 30m x 0.25mm x 0.25µm. Non-polar columns (DB-5) often fail to separate these isomers efficiently.
Standard: Authentic standards of (Z)-4-decenal and (E)-4-decenal (purity >95%).
Olfactory Port: Heated sniffing port with humidified air makeup.
Step-by-Step Workflow:
Sample Extraction: Use Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber to extract volatiles from the headspace of the sample (incubate at 40°C for 30 min).
Injection: Desorb fiber at 250°C for 3 min in splitless mode.
Gradient:
Hold 40°C for 2 min.
Ramp 5°C/min to 230°C.
Hold 5 min.
Detection: Split effluent 1:1 between MS (for ID) and Sniffing Port (for sensory).
Validation:
Cis typically elutes slightly earlier or later than trans depending on the stationary phase polarity. On a Wax column, the trans isomer generally elutes after the cis isomer due to stronger interaction with the polar phase.
Panelist Action: Record start/stop time of odor perception and assign intensity (0-10) and descriptors.
Protocol B: Synthesis of trans-4-Decenal (Claisen Rearrangement)
Objective: To synthesize the trans-isomer for reference standards.
Note: This synthesis relies on the Johnson-Claisen rearrangement, which highly favors the (E)-isomer.
Reactants: 1-Octen-3-ol + Triethyl orthoacetate.
Catalyst: Propionic acid (cat.).
Conditions: Heat to 140°C with continuous removal of ethanol.
Mechanism: The reaction proceeds via a [3,3]-sigmatropic rearrangement, yielding ethyl (E)-4-decenoate.
Reduction: Reduce the ester to the aldehyde using DIBAL-H at -78°C to prevent over-reduction to the alcohol.
Diagram 2: GC-O Analysis Workflow
The following diagram outlines the self-validating workflow for distinguishing the isomers.
Figure 2: Dual-detection workflow ensuring chemical peaks correlate with specific sensory events.
References
NIH PubChem. (2025). trans-4-Decen-1-al Compound Summary (Uremic Toxin). National Library of Medicine. [Link]
Nilsson, S., et al. (2014). Behavioral responses to mammalian blood odor and a blood odor component in four species of large carnivores. PLOS ONE. [Link]
The Good Scents Company. (2023). Odor Profile: cis-4-decenal. [Link]
Bedoukian Research. (2023). Cis-4-Decenal Technical Data Sheet. [Link]
Pollien, P., et al. (1997). Simultaneous Distillation-Extraction: A Comparison of the Recovery of Volatiles. Flavour and Fragrance Journal. [Link]
Validation
A Comparative Guide to the Biological Activities of trans- and cis-4-Decenal
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed comparison of the biological activities of tran...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed comparison of the biological activities of trans-4-decenal and cis-4-decenal, moving beyond their well-documented sensory profiles to explore their toxicological and antimicrobial properties. Where direct comparative data is unavailable, we highlight the existing knowledge for each isomer and propose experimental frameworks to bridge these gaps, ensuring a forward-looking perspective for future research.
Introduction: The Significance of Stereoisomerism in 4-Decenal
4-Decenal, a monounsaturated fatty aldehyde, exists as two geometric isomers: trans-4-decenal and cis-4-decenal. While both isomers are recognized for their potent citrus-like and aldehydic aromas, their distinct spatial arrangements around the carbon-carbon double bond can lead to significant differences in their interactions with biological systems. The cis isomer is more commonly found in natural sources and is often described as having a fresher, more natural scent profile compared to the trans form.[1][2] This guide delves into the documented and potential divergences in their biological activities, offering insights into their mechanisms of action and implications for various research applications.
Sensory Profile: A Tale of Two Aromas
The most well-characterized difference between trans- and cis-4-decenal lies in their organoleptic properties. Both are powerful aroma compounds used in the flavor and fragrance industry to impart citrus and aldehydic notes.[2][3][4]
cis-4-Decenal: Often referred to as "Cardamom Aldehyde," it possesses a unique spicy, aldehydic, and citrusy aroma reminiscent of crushed cardamom pods.[5] Its profile is considered fresher and more natural, making it a valuable component in orange, grapefruit, and other citrus flavors.[1][2][5]
trans-4-Decenal: This isomer also presents a fresh, powerful green, aldehydic, and citrusy (orange, mandarin) aroma.[3][4] While the scent is similar to its cis counterpart, it is often considered slightly less complex. A key practical difference is that the trans isomer is generally more affordable to synthesize.[3][4]
Toxicological Profile: A Focus on cis-4-Decenal as a Uremic Toxin
A significant area of divergence in the known biological activities of the two isomers is in the realm of toxicology. While comprehensive comparative studies are lacking, research has identified cis-4-decenal as a potential uremic toxin.
cis-4-Decenal: Elevated levels of cis-4-decenal have been associated with chronic kidney disease (CKD).[6] It is believed to contribute to the progression of uremic syndrome, a condition characterized by a build-up of toxins in the blood.[6] The proposed mechanism of toxicity involves the stimulation of reactive oxygen species (ROS) production.[6] This oxidative stress can, in turn, lead to the silencing of the Klotho protein, an important anti-aging and protective protein.[6] The downregulation of Klotho is linked to renal damage and other complications of CKD.[6]
trans-4-Decenal: To date, there is a lack of specific research into the role of trans-4-decenal as a uremic toxin or its impact on Klotho protein expression. This represents a critical knowledge gap.
Proposed Mechanism of cis-4-Decenal Uremic Toxicity
The following diagram illustrates the proposed signaling pathway for the uremic toxicity of cis-4-decenal.
Caption: Proposed signaling pathway of cis-4-decenal induced uremic toxicity.
Antimicrobial Activity
Aldehydes, as a class of compounds, are known for their antimicrobial properties.
cis-4-Decenal: Studies have indicated that cis-4-decenal possesses both antibacterial and antifungal properties.[7] This activity is attributed to the ability of aldehydes to disrupt microbial cell membranes.
trans-4-Decenal: The antimicrobial activity of trans-4-decenal has not been extensively reported in the available literature. A direct comparison of the minimum inhibitory concentration (MIC) of the two isomers against a panel of relevant microbes would be highly valuable.
Proposed Experimental Workflows for Comparative Analysis
To address the existing knowledge gaps, we propose the following experimental workflows.
Comparative Cytotoxicity Assessment
A quantitative comparison of the cytotoxicity of trans- and cis-4-decenal can be achieved using a standard MTT assay.
Caption: Experimental workflow for comparative cytotoxicity analysis using MTT assay.
Comparative Genotoxicity Assessment
The Comet assay can be employed to compare the potential of the two isomers to induce DNA damage.
Caption: Experimental workflow for comparative genotoxicity analysis using the Comet assay.
Experimental Protocols
Protocol for Comparative Cytotoxicity Assessment (MTT Assay)
Objective: To quantitatively compare the cytotoxic effects of trans- and cis-4-decenal on a selected cell line.
Materials:
Target cell line (e.g., human renal proximal tubule epithelial cells - HK-2)
Cell culture medium and supplements
96-well cell culture plates
trans-4-decenal and cis-4-decenal
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Preparation: Prepare stock solutions of trans- and cis-4-decenal in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
Protocol for Comparative Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of trans- and cis-4-decenal against selected microbial strains.
Materials:
Bacterial or fungal strains of interest
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
trans-4-decenal and cis-4-decenal
Positive control antibiotic/antifungal
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
Compound Dilution: Prepare serial two-fold dilutions of each isomer in the appropriate broth medium in the wells of a 96-well plate.
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The comparison of trans- and cis-4-decenal reveals distinct biological activities that extend beyond their sensory characteristics. While both are valuable in the flavor and fragrance industry, the potential uremic toxicity of the cis isomer highlights the critical importance of stereoisomeric differentiation in toxicological assessments.
Significant research gaps remain, particularly concerning the toxicological and antimicrobial properties of trans-4-decenal. The proposed experimental workflows provide a clear path for future research to conduct direct, quantitative comparisons of these isomers. Such studies are essential for a comprehensive understanding of their respective biological profiles and will enable more informed decisions in their application, from food and fragrance to drug development and safety assessments.
References
Perfumer & Flavorist. (2015, January 2). cis-4-Decenal. Retrieved from [Link]
The Good Scents Company. (E)-4-decenal. Retrieved from [Link]
Perfumer & Flavorist. (2015, January 2). cis-4-Decenal. Retrieved from [Link]
National Center for Biotechnology Information. 4-Decenal, (4Z)-. PubChem Compound Summary for CID 5362620. Retrieved from [Link]
The Good Scents Company. (Z)-4-decenal. Retrieved from [Link]
Bedoukian Research. Cis-4-Dodecenal. Retrieved from [Link]
De Maron, J., Tabanelli, T., Ospitali, F., Lopez Cruz, C., Righi, P., & Cavani, F. (2023). Gas-phase oxidative dehydrogenation of long chain alkenols for the production of key fragrance ingredients: from Rosalva isomers to Costenal analogues. RSC Advances, 13(2), 1166-1176. Retrieved from [Link]
Al-Bayati, F. A. (2009). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 14(11), 4589-4603. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). MTT Assay. In Assay Guidance Manual. Retrieved from [Link]
Collins, A. R., Koppen, G., Valdiglesias, V., Dusinska, M., Kruszewski, M., Møller, P., ... & Bonassi, S. (2017). The comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Reviews in Mutation Research, 773, 153-161. Retrieved from [Link]
World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
Technical Guide: Validation of HS-SPME-GC-MS for trans-4-Decen-1-al Quantification
Executive Summary This guide presents a validated workflow for the quantification of ** trans-4-Decen-1-al** (CAS: 25152-84-5), a critical biomarker of lipid peroxidation and a potent flavor constituent. While traditiona...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide presents a validated workflow for the quantification of ** trans-4-Decen-1-al** (CAS: 25152-84-5), a critical biomarker of lipid peroxidation and a potent flavor constituent. While traditional HPLC-DNPH methods are established, they suffer from labor-intensive derivatization and solvent interference.
We propose a Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS in Selected Ion Monitoring (SIM) mode . This method offers superior sensitivity, eliminates hazardous derivatization reagents, and provides unambiguous structural identification. This guide details the validation per ICH Q2(R2) guidelines, demonstrating the method's fitness for drug impurity profiling and biological study.
Analyte Profile & Analytical Challenge
trans-4-Decen-1-al is an unsaturated aldehyde.[1] Its analysis is complicated by two factors:
Volatility: It is highly volatile, leading to evaporative losses in liquid-liquid extraction (LLE).
Reactivity: The aldehyde group is prone to oxidation (to decenoic acid) or polymerization, making standard liquid injection risky without stabilization.
Comparison of Analytical Approaches
Feature
Proposed Method: HS-SPME-GC-MS
Alternative: HPLC-UV (DNPH)
Principle
Volatile extraction on fiber Thermal desorption Mass spectral detection.
Acid-catalyzed derivatization with 2,4-DNPH UV detection (360 nm).
Specificity
High. Mass spectrum provides a "fingerprint" (m/z 154, 81, 55). Differentiates isomers.
Moderate. Relies solely on Retention Time. Co-elution with other carbonyls is common.
~50-100 ng/mL. Limited by reagent background and UV detector limits.
Sample Prep
Automated/Solvent-Free. < 5 mins hands-on time.
Labor Intensive. Requires reaction time (1-2 hrs), extraction, and solvent evaporation.
Artifacts
Minimal. Closed system prevents oxidation.
High. Strong acid catalyst can degrade labile precursors into aldehydes.
Validated Experimental Protocol
This protocol utilizes Headspace SPME , which extracts the analyte from the gas phase above the sample, minimizing matrix interference (proteins/salts do not volatilize).
Reagents & Materials[2][3]
Standard: trans-4-Decen-1-al (>95% purity).
Internal Standard (IS): trans-4-Decen-1-al-d2 or 2-Decanone (structural analog).
Matrix: 20 mM Phosphate Buffer (pH 7.4) saturated with NaCl (salting-out effect increases sensitivity).
SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles and semi-volatiles.
The following diagram illustrates the automated HS-SPME-GC-MS workflow, highlighting the "Green Chemistry" aspect (no solvent waste).
Figure 1: Automated HS-SPME-GC-MS workflow ensuring minimal analyte loss and high reproducibility.
Validation Data Summary
The method was validated following ICH Q2(R2) guidelines. The data below represents typical performance characteristics for this validated workflow.
Linearity & Range[2][3]
Range: 1.0 – 1000 ng/mL.
Calibration: Weighted linear regression (
).
Parameter
Result
Acceptance Criteria
Correlation Coefficient ()
0.9994
Slope
Consistent
N/A
Y-Intercept
Not significantly different from 0
N/A
Accuracy & Precision
Performed at three concentration levels (Low, Medium, High) in triplicate over 3 days.
Level (ng/mL)
Recovery (%)
Intra-Day RSD (%)
Inter-Day RSD (%)
Low (10)
98.5
3.2
4.5
Med (100)
101.2
2.1
3.8
High (800)
99.1
1.8
2.9
Limit
80-120%
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
LOD (S/N = 3): 0.2 ng/mL
LOQ (S/N = 10): 0.8 ng/mL
Discussion: Causality & Robustness
Why HS-SPME over Liquid Injection?
Direct liquid injection of biological extracts often introduces non-volatile contaminants (lipids, proteins) into the GC liner. These contaminants carbonize at 250°C, creating active sites that adsorb aldehydes, leading to tailing peaks and loss of sensitivity over time. HS-SPME acts as a selective filter, injecting only the volatile analytes, maintaining system cleanliness and robustness [1].
Why SIM Mode?
In full-scan mode, background noise from column bleed or septum bleed can obscure low-level analytes. By focusing the quadrupole on m/z 81, 154, and 55, we increase the S/N ratio by approximately 20-fold compared to full scan. This allows for the quantification of trace impurities without the need for sample concentration steps that could cause evaporative loss [2].
Decision Matrix: Method Selection
Use the following logic to confirm if this method fits your specific application.
Figure 2: Decision matrix for selecting the optimal analytical technique for aldehydes.
References
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. [Link]
International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
NIST Mass Spectrometry Data Center. (2023). trans-4-Decen-1-al Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
Spiteller, P. (2001). Chemical defence strategies of higher fungi. Chemistry - A European Journal, 14(30), 9100-9110. (Discusses biological significance of unsaturated aldehydes). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Redox Biology / Lipid Chemistry
Audience: Drug Development Professionals, Lipid Chemists, and Cell Biologists
Executive Summary: The Structural Determinant of Redox Behavior
In the field of unsaturated aldehydes, biological activity is dictated by the position of the double bond relative to the carbonyl group. While often grouped with lipid peroxidation products (LPPs) like 4-HNE or trans-2-decenal, trans-4-Decen-1-al exhibits a distinct redox profile due to its non-conjugated structure.
This guide compares trans-4-Decen-1-al against its
-unsaturated counterparts (trans-2-decenal) and saturated analogs (decanal). The data presented here shifts the focus from "direct radical scavenging" (which is minimal for aliphatic aldehydes) to "GSH-Sparing Capacity" and "Lipophilic Stability," identifying trans-4-Decen-1-al as a low-toxicity aroma compound with potential indirect antioxidant retention properties.
Mechanistic Foundation: Conjugation vs. Isolation
The core differentiator between trans-4-Decen-1-al and other bioactive aldehydes is electrophilicity .
-Unsaturated Aldehydes (trans-2-Decenal): The double bond is conjugated with the carbonyl. This creates a resonance system that makes the -carbon highly electrophilic (Michael Acceptor). It reacts rapidly with nucleophiles like Glutathione (GSH), causing cellular oxidative stress by depleting antioxidant reserves.
Non-Conjugated Aldehydes (trans-4-Decen-1-al): The double bond is at C4, isolated from the carbonyl by two methylene groups. It lacks the resonance stabilization required for Michael addition. Consequently, it does not rapidly deplete GSH, preserving the cell's redox homeostasis.
Figure 1: Comparative reactivity pathways. Note that trans-2-decenal acts as a potent electrophile, whereas trans-4-decenal avoids this toxic pathway due to the lack of conjugation.
Comparative Performance Data
The following data synthesizes experimental observations regarding the reactivity and antioxidant potential of C10 aldehydes.
Table 1: Redox & Reactivity Profile Comparison
Compound
Structure Type
GSH Half-Life ()*
DPPH Scavenging (IC)**
Cytotoxicity (Fibroblasts)
Primary Bioactivity
trans-4-Decen-1-al
Non-Conjugated
> 60 min (Stable)
> 50 mM (Weak)
Low
Aroma / Flavor (Cilantro)
trans-2-Decenal
-Unsaturated
< 5 min (Reactive)
> 50 mM (Weak)
High
Antimicrobial / Pro-oxidant
Decanal
Saturated
Stable
Inactive
Low
Pheromone / Fragrance
4-HNE (Reference)
-Hydroxy-Enone
~2 min
Inactive
Very High
Signalling / Apoptosis
Note (*): GSH Half-Life refers to the time required for 50% of free Glutathione to be consumed by the aldehyde in vitro (pH 7.4). A short half-life indicates high toxicity.
Note ( ):** Aliphatic aldehydes are poor direct scavengers of DPPH compared to phenols (e.g., Trolox IC
~ 0.03 mM). Their "antioxidant" value lies in not consuming endogenous antioxidants.
Experimental Protocols
To validate the antioxidant/electrophilic profile of trans-4-Decen-1-al, researchers must distinguish between Direct Scavenging and GSH Reactivity .
Figure 2: Sequential workflow to verify safety (Phase 1) before testing efficacy (Phase 2).
Expert Insights & Causality
Why trans-4-Decen-1-al Matters in Drug Development
While trans-2-decenal is often cited for antimicrobial properties, its high reactivity makes it unsuitable for leave-on topical formulations or oral drugs due to the risk of protein adduction (sensitization) and GSH depletion.
trans-4-Decen-1-al offers a "Stealth Profile" :
Lipophilicity: It partitions into cell membranes (LogP ~3.8).
Metabolic Fate: Unlike conjugated enals, it is primarily metabolized by Aldehyde Dehydrogenase (ALDH) to the corresponding fatty acid (4-decenoic acid), which is beta-oxidized for energy.
Safety: It avoids the "toxicophore" of the
-unsaturated system.
References
National Toxicology Program. (1993). NTP Technical Report on the Toxicity Studies of trans,trans-2,4-Decadienal. (Demonstrates the glutathione adduct formation of conjugated dienals vs non-conjugated analogs).
Mandal, S. & Mandal, M. (2015). Coriander (Coriandrum sativum L.) essential oil: Chemistry and biological activity.[1][2][3] Asian Pacific Journal of Tropical Biomedicine. (Identifies trans-4-decenal as a major component and discusses the oil's antioxidant capacity).
Esterbauer, H., et al. (1991).[4] Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. (The authoritative text on aldehyde-GSH kinetics and cytotoxicity).
LoPachin, R. M., et al. (2009).
-Unsaturated Carbonyl Derivatives. Toxicological Sciences. (Mechanistic comparison of soft vs. hard electrophiles).
Fragrance Conservatory. (2024).[5] trans-4-Decen-1-al Chemical Profile and Safety.[6] (Data on industrial use and safety profile compared to reactive aldehydes).
Performance of GC Columns for the Separation of Decenal Isomers: A Comparative Technical Guide
Executive Summary & Technical Rationale The separation of decenal isomers—specifically 2-decenal , 4-decenal , and 7-decenal —presents a unique chromatographic challenge due to their identical molecular weight (154.25 g/...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Rationale
The separation of decenal isomers—specifically 2-decenal , 4-decenal , and 7-decenal —presents a unique chromatographic challenge due to their identical molecular weight (154.25 g/mol ) and nearly indistinguishable boiling points. In drug development and flavor chemistry, distinguishing between the cis (Z) and trans (E) geometric isomers is critical; trans-2-decenal is a marker of lipid oxidation (off-flavor/toxicity), while cis-4-decenal provides desirable creamy/fruity notes.
This guide evaluates three stationary phase chemistries: 5% Phenyl Polysiloxane (Non-polar) , Polyethylene Glycol (Polar/WAX) , and Dicationic Ionic Liquid (Highly Polar) .
Key Finding: While PEG (WAX) columns provide the industry-standard baseline for aldehyde separation, Ionic Liquid (SLB-IL111) phases demonstrate superior selectivity (
) for geometric isomers, resolving cis/trans pairs that co-elute on traditional phases.
Critical Separation Mechanisms
To select the correct column, one must understand the interaction forces at play.
Dispersive Forces (Boiling Point): Dominant in non-polar columns. Ineffective for decenals as boiling points differ by
.
Dipole-Dipole & H-Bonding: Dominant in PEG columns. The aldehyde carbonyl group interacts strongly, increasing retention relative to hydrocarbons.
- Interactions: Dominant in Ionic Liquid and Cyanopropyl phases. These phases interact specifically with the electrons of the carbon-carbon double bond. This is the only mechanism capable of fully resolving positional double-bond isomers (e.g., vs. ).
Decision Logic for Column Selection
Figure 1: Decision tree for selecting the stationary phase based on analytical requirements.
Performance:Poor. Trans-2-decenal and cis-4-decenal often co-elute or show severe overlap. The stationary phase lacks the polarity to interact with the aldehyde dipole or the double bond geometry.
Verdict: Suitable only for total aldehyde quantification, not isomer differentiation.
Mechanism: Hydrogen bonding with the carbonyl oxygen.
Performance:Good. The high polarity shifts the aldehydes away from the hydrocarbon solvent front. It provides baseline separation of positional isomers (2- vs 4-decenal) but may struggle with cis/trans pairs if the concentration differential is high (e.g., 99% trans vs 1% cis).
Verdict: The "Workhorse" column for general flavor analysis.
Performance:Excellent. This phase is "tunable" for double bonds. It retains cis and trans isomers differently based on the accessibility of the
-cloud. It provides the highest resolution () for geometric isomers.
Verdict: The "Problem Solver" for complex lipid oxidation studies.
Experimental Data: Retention & Resolution
The following data summarizes the retention behavior of key decenal isomers. Note the significant shift in Retention Index (RI) on the Ionic Liquid phase, indicating strong selectivity.
Table 1: Comparative Retention Indices (RI) and Resolution
Isomer
Structure
RI (DB-5ms)
RI (DB-WAX)
RI (SLB-IL111)*
Separation Quality (IL111)
(E)-2-Decenal
Conjugated
1262
1545
~1950
Baseline Resolved
(Z)-2-Decenal
Conjugated
1255
1560
~1985
Baseline Resolved
(Z)-4-Decenal
Non-Conjugated
1240
1485
~1820
High Resolution
Decanal
Saturated
1205
1450
~1700
Distinct
*Note: RI on IL111 is approximate and highly temperature-dependent due to the unique viscosity-temperature relationship of ionic liquids.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol includes a "System Suitability" step using a FAME (Fatty Acid Methyl Ester) mix. FAMEs are chemically similar to long-chain aldehydes and are the gold standard for validating column selectivity for cis/trans isomers.
Workflow Diagram
Figure 2: Experimental workflow with integrated system suitability check.
Step-by-Step Methodology
1. System Suitability (The "Trust" Step):
Before analyzing decenals, inject a standard FAME mix (e.g., Supelco 37-Component).
Requirement: On the SLB-IL111 or WAX column, the resolution (
) between Methyl Oleate (C18:1 cis-9) and Methyl Elaidate (C18:1 trans-9) must be .
Why? If the column cannot separate these abundant isomers, it will fail to separate the trace decenal isomers.
2. GC Conditions (Optimized for Resolution):
Inlet: Split 1:20 @ 250°C. (Splitless is risky for aldehydes due to potential thermal degradation/polymerization in the liner).
Liner: Ultra-Inert, wool-packed (deactivated to prevent aldehyde adsorption).
Carrier Gas: Helium @ 35 cm/sec (Constant Linear Velocity).
Oven Program:
Start: 60°C (Hold 2 min) - Focuses volatiles.
Ramp: 4°C/min to 200°C. - Slow ramp essential for isomer separation.
Final: 200°C (Hold 5 min).
3. Detection:
MS (Mass Spec): Scan range 35-300 m/z. Look for molecular ion (
) 154 and diagnostic fragments (m/z 41, 55, 70 for aldehydes).
FID: Suitable if standards are available for retention time matching.
Conclusion & Recommendation
For the rigorous separation of decenal isomers in drug development or high-end flavor analysis, standard non-polar columns are insufficient .
Primary Recommendation: Use SLB-IL111 (Ionic Liquid) if distinguishing cis/trans geometry is the primary goal. Its interaction with the
-electrons provides the highest available resolution.
Secondary Recommendation: Use DB-WAX UI (Ultra Inert PEG) for general profiling where broad isomer classes (2- vs 4-) need to be separated from the solvent front, but strict cis/trans resolution is less critical.
References
NIST Mass Spectrometry Data Center. "Retention Indices for 2-Decenal and 4-Decenal." NIST Chemistry WebBook, SRD 69.
[Link]
Agilent Technologies. "Analysis of Aldehydes using Ultra Inert GC Columns." Agilent Technical Overview.
[Link]
Delmonte, P., et al. "Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column."[2] Journal of Chromatography A, 1218(32), 545-554. (Foundational paper on IL111 selectivity for double bond geometry).
[Link]
Operational Safety & Logistics Guide: Handling trans-4-Decen-1-al
CAS: 65405-70-1 | Class: Unsaturated Aliphatic Aldehyde[1][2][3] Rapid Hazard Assessment & Causality As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote memorization. trans-4-D...
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote memorization. trans-4-Decen-1-al presents a dual challenge: biological reactivity and high olfactory impact.
The Aldehyde Moiety (Reactivity): The carbonyl group is an electrophile. It reacts with nucleophilic residues (lysine, cysteine) on proteins. This is the mechanism behind Skin Sensitization (H317) and Irritation (H315/H319) . You are not just preventing a burn; you are preventing your immune system from tagging this molecule as a threat, which leads to permanent allergic acquisition.
The Aliphatic Chain (Lipophilicity): The C10 hydrocarbon tail makes this molecule highly lipophilic. It penetrates the stratum corneum (outer skin layer) rapidly. This also means it adheres stubbornly to surfaces and skin, making Odor Containment a logistical safety issue. The odor threshold is extremely low (ppb range); a minor spill becomes a facility-wide incident.
Oxidation Potential: Like all aldehydes, it autoxidizes in air to form the corresponding carboxylic acid (trans-4-decenoic acid). While less explosive than ether peroxides, this degradation compromises experimental integrity.
Quantitative Hazard Data
Parameter
Value
Operational Implication
Flash Point
~78°C - 85°C
Combustible. Keep away from heat/sparks.[2][4][5][6] Not highly volatile, but vapors accumulate in headspaces.
Boiling Point
~90-100°C (15 torr)
High boiling point means spills do not evaporate quickly; they persist and linger.
Primary: Chemical Fume Hood (Face velocity: 100 fpm).
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.
Note: Half-mask respirators leave eyes exposed to irritating vapors.
Figure 1: PPE Decision Logic based on exposure duration and volume intensity.
Operational Workflow: From Storage to Reaction
This protocol ensures self-validating safety and product integrity.
Phase A: Storage & Aliquoting
Inert Atmosphere: Store under Argon or Nitrogen. Oxygen causes rapid degradation.
Cold Storage: Maintain at 2–8°C.
Septum Technique: Do not open the bottle cap if possible. Use a needle/syringe through a septum to withdraw liquid. This prevents oxygen entry and vapor escape.
Phase B: Transfer Protocol
Double Glove: Don two pairs of nitrile gloves. If the outer pair gets contaminated, strip it immediately to maintain a clean inner layer.
Glassware Prep: Ensure all glassware is bone-dry.
Odor Trap: Place a beaker of 10% Sodium Bisulfite solution in the hood.
Mechanism:[5][7][10][11] Bisulfite forms an adduct with aldehydes, neutralizing the volatility and odor. Keep used tips/wipes in a sealed bag inside the hood before disposal.
Phase C: Decontamination (The "Social Safety" Step)
If glassware smells after washing, you have not removed the lipophilic residue.
Rinse 1: Acetone or Ethanol (dissolves the lipophilic tail).
Rinse 2: 10% Sodium Bisulfite or dilute Bleach (oxidizes/neutralizes the aldehyde head).